molecular formula C16H12FNO2 B7795788 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B7795788
M. Wt: 269.27 g/mol
InChI Key: UAIDLUHWOVJSDC-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C16H12FNO2 and its molecular weight is 269.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-13-6-3-4-11(8-13)10-18-14-7-2-1-5-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIDLUHWOVJSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Executive Summary

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is a key structural motif and a versatile building block in medicinal chemistry, forming the core of various pharmaceutically active agents. This guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthesis pathway for this target compound, designed for researchers, scientists, and drug development professionals. The selected pathway, commencing from the readily available ethyl indole-2-carboxylate, involves a strategic N-alkylation followed by saponification. This approach is favored for its high yields, operational simplicity, and modularity. This document elucidates the causal mechanisms behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

The indole ring system is a privileged structure in drug discovery, prevalent in numerous bioactive natural products and synthetic compounds.[1] Specifically, derivatives of indole-2-carboxylic acid have demonstrated a wide spectrum of biological activities, serving as crucial intermediates in the synthesis of agents with antifungal, anti-tumor, and anti-inflammatory properties.[2][3] The title compound, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, incorporates a fluorinated benzyl group, a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity. This guide presents a definitive pathway for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid can be approached from several angles. The Fischer indole synthesis, for instance, could construct the indole ring from N-(3-fluorobenzyl)phenylhydrazine and a pyruvate derivative.[4][5] However, a more convergent and often more efficient strategy involves the post-functionalization of a pre-formed indole core.

Our selected pathway is based on this latter approach, which involves two key bond disconnections: the ester C-O bond and the indole N-C (benzyl) bond. This retrosynthesis leads back to two commercially available and relatively inexpensive starting materials: ethyl indole-2-carboxylate and 3-fluorobenzyl bromide.

This pathway offers significant advantages:

  • Modularity: The N-alkylation step can be readily adapted to introduce a wide variety of substituents on the indole nitrogen, making it a versatile method for generating a library of analogues.

  • High-Yielding Steps: Both N-alkylation of indoles and ester saponification are typically high-yielding and reliable reactions.

  • Readily Available Starting Materials: Ethyl indole-2-carboxylate is a common building block, and its own synthesis from simpler precursors is well-documented.[6]

G product 1-(3-Fluorobenzyl)-1H-indole- 2-carboxylic acid intermediate_ester Ethyl 1-(3-fluorobenzyl)-1H-indole- 2-carboxylate product->intermediate_ester Saponification (C-O Disconnection) sm1 Ethyl 1H-indole-2-carboxylate intermediate_ester->sm1 N-Alkylation (N-C Disconnection) sm2 3-Fluorobenzyl bromide intermediate_ester->sm2

Caption: Reaction scheme for the N-alkylation step.

Step 2: Saponification to Yield the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic saponification reaction, typically achieved through base-catalyzed hydrolysis.

Causality Behind Experimental Choices:

  • Mechanism: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another hydroxide ion) forms the carboxylate salt.

  • Work-up: The reaction mixture, containing the sodium or potassium salt of the product, must be acidified (e.g., with HCl). This protonates the carboxylate anion, causing the neutral, water-insoluble carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration. [7]

G start Ethyl 1-(3-fluorobenzyl)-1H- indole-2-carboxylate step1 Nucleophilic attack by OH⁻ on carbonyl carbon start->step1 step2 Formation of Tetrahedral Intermediate step1->step2 step3 Collapse of intermediate, elimination of Ethoxide (EtO⁻) step2->step3 step4 Formation of Carboxylate Salt step3->step4 step5 Acidification (H⁺ workup) to precipitate final product step4->step5 end_node 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid step5->end_node

Caption: Logical flow of the saponification (hydrolysis) process.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.

Protocol 1: Synthesis of Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • 3-Fluorobenzyl bromide

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 1H-indole-2-carboxylate (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add 3-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Materials:

  • Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

Procedure:

  • Setup: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Hydrolysis: Add sodium hydroxide (3.0 to 5.0 eq) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C).

  • Reaction: Maintain the reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add HCl solution dropwise with stirring until the pH of the solution is ~2-3. A precipitate should form.

  • Isolation: Stir the cold suspension for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid product under vacuum to a constant weight. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification s1_setup 1. Setup: Dissolve Indole Ester in DMF s1_deprotonate 2. Deprotonation: Add NaH at 0°C s1_setup->s1_deprotonate s1_alkylate 3. Alkylation: Add 3-F-BnBr at 0°C s1_deprotonate->s1_alkylate s1_react 4. Reaction: Stir at RT, 12-16h s1_alkylate->s1_react s1_workup 5. Workup & Extraction: Quench, Extract with EtOAc s1_react->s1_workup s1_purify 6. Purification: Flash Chromatography s1_workup->s1_purify s2_setup 1. Setup: Dissolve Alkylated Ester in EtOH/H₂O s1_purify->s2_setup Intermediate Product s2_hydrolyze 2. Hydrolysis: Add NaOH, Reflux s2_setup->s2_hydrolyze s2_concentrate 3. Concentration: Remove EtOH s2_hydrolyze->s2_concentrate s2_acidify 4. Acidification: Add HCl to pH 2-3 s2_concentrate->s2_acidify s2_isolate 5. Isolation & Drying: Filter and Dry Solid s2_acidify->s2_isolate

Caption: High-level experimental workflow for the two-step synthesis.

Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis. Expected yields are based on typical laboratory outcomes for these reaction types.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical State
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.21-Off-white solid
Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylateC₁₈H₁₆FNO₂297.3285-95%Oil or low-mp solid
1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid C₁₆H₁₂FNO₂ 271.27 90-98% White solid

Troubleshooting and Field Insights

  • Incomplete N-Alkylation: If the reaction stalls, it may be due to deactivated NaH or wet solvent. Ensure all reagents and glassware are scrupulously dry. An additional portion of NaH and alkylating agent can sometimes drive the reaction to completion.

  • Low Yield in Saponification: Incomplete hydrolysis can occur if insufficient base or reaction time is used. Ensure at least 3 equivalents of NaOH are used and monitor the reaction to completion by TLC. During workup, ensure the pH is sufficiently low (~2) to fully precipitate the product, as the carboxylate salt is water-soluble.

  • Product Purification: The final carboxylic acid product is often highly pure after filtration and washing. If impurities are present, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective.

Conclusion

The synthetic pathway detailed herein represents a highly reliable, efficient, and scalable method for the production of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. By starting with ethyl indole-2-carboxylate, the synthesis proceeds through a robust N-alkylation and a clean saponification, delivering the target compound in high overall yield. The mechanistic insights and detailed protocols provided serve as a practical and authoritative guide for researchers in synthetic and medicinal chemistry, enabling the confident production of this valuable molecular scaffold for further investigation and drug development endeavors.

References

  • Title: ETHYL INDOLE-2-CARBOXYLATE Source: Sciencemadness URL: [Link]

  • Title: Ethyl 1H-indole-2-carboxylate Source: IUCrData URL: [Link]

  • Title: A Practical Synthesis of Indole-2-carboxylic Acid Source: Taylor & Francis Online URL: [Link]

  • Title: Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid Source: ResearchGate URL: [Link]

  • Title: Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other Source: Shanghai Institute of Organic Chemistry URL: [Link]

  • Title: Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials Source: European Journal of Chemistry URL: [Link]

  • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Fischer indole synthesis Source: Wikipedia URL: [Link]

  • Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities Source: MDPI URL: [Link]

  • Title: One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof Source: Google Patents URL
  • Title: in the chemical literature: N-alkylation of an indole Source: YouTube URL: [Link]

  • Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the predicted biological activities of a specific derivative, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes information from structurally related analogues and the known pharmacological roles of its constituent moieties to build a robust hypothesis of its potential therapeutic applications. We will delve into its likely roles as an anti-inflammatory, neuroprotective, and antiviral agent, supported by proposed mechanisms of action and detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel indole-based therapeutics.

Introduction: The Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

The indole ring system is a cornerstone of many biologically active natural products and synthetic drugs.[1][2] The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds targeting a diverse range of biological targets. The strategic placement of a carboxylic acid group at the 2-position of the indole ring allows for critical interactions with the active sites of various enzymes and receptors.

The subject of this guide, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, combines this established scaffold with a 3-fluorobenzyl substituent at the N-1 position. The introduction of a benzyl group at this position is a common strategy to explore the hydrophobic pockets of binding sites and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electronic interactions, and fine-tune lipophilicity.[3][4] The meta-position of the fluorine atom on the benzyl ring can subtly alter the electronic distribution and conformation of the molecule, potentially leading to improved selectivity and potency for its biological targets.

This guide will, therefore, explore the most probable biological activities of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid based on the known activities of its parent scaffold and the anticipated contribution of the 3-fluorobenzyl moiety.

Proposed Synthesis

The synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid can be achieved through a straightforward N-alkylation of the indole-2-carboxylic acid starting material. A proposed synthetic route is outlined below.

Synthetic Pathway indole Indole-2-carboxylic acid product 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid indole->product N-alkylation reagents 3-Fluorobenzyl chloride, Base (e.g., NaH or K2CO3), Solvent (e.g., DMF or Acetone) reagents->product

Caption: Proposed synthetic pathway for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

  • To a solution of indole-2-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the corresponding sodium salt.

  • Add 3-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on indole-2-carboxylic acid derivatives, we hypothesize that 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid will exhibit a range of biological activities. The most prominent of these are detailed below.

Anti-inflammatory Activity

Numerous indole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The carboxylic acid moiety of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid could mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes. This would allow the compound to bind to the active site of COX-1 and/or COX-2, preventing the synthesis of prostaglandins, which are key mediators of inflammation and pain. The 1-(3-fluorobenzyl) group would likely occupy a hydrophobic channel in the enzyme's active site, and the fluorine atom could potentially form favorable interactions, thereby enhancing binding affinity and inhibitory potency.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid Target_Compound->COX Inhibition

Caption: Hypothesized inhibition of the arachidonic acid pathway.

Proposed Experimental Workflow: In Vitro COX Inhibition Assay

This workflow outlines a common method to assess the COX inhibitory activity of a test compound.

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Detection reagents start->prepare_reagents incubation Incubate enzyme with test compound or vehicle prepare_reagents->incubation add_substrate Initiate reaction by adding arachidonic acid incubation->add_substrate stop_reaction Stop reaction after a defined time add_substrate->stop_reaction detection Measure prostaglandin production (e.g., EIA) stop_reaction->detection data_analysis Calculate IC50 values detection->data_analysis end End data_analysis->end

Caption: Workflow for in vitro COX inhibition assay.

Neuroprotective Activity via NMDA Receptor Antagonism

Indole-2-carboxylic acid derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site.[5][6] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological disorders.

Hypothesized Mechanism of Action: Competitive Antagonism at the Glycine Binding Site of the NMDA Receptor

The indole-2-carboxylic acid core can act as a structural mimic of glycine, allowing it to bind to the glycine modulatory site on the NMDA receptor. This binding would be competitive with glycine, and in the absence of the co-agonist, the ion channel would remain closed even when glutamate is bound, thus preventing excessive calcium influx and subsequent excitotoxicity. The 1-(3-fluorobenzyl) substituent is hypothesized to interact with a nearby hydrophobic pocket, potentially increasing the affinity and residence time of the compound at the receptor.

Potential as a CysLT1 Receptor Antagonist

Derivatives of indole have been developed as antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in the treatment of asthma and allergic rhinitis.[7][8]

Hypothesized Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor

The structural features of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, including an acidic group and a hydrophobic region, align with the pharmacophore requirements for CysLT1 receptor antagonists.[9][10] It is proposed that the carboxylic acid group would interact with a key basic residue in the receptor's binding pocket, while the indole and the 3-fluorobenzyl moiety would occupy hydrophobic regions, preventing the binding of the endogenous ligand, leukotriene D4 (LTD4). This would block the downstream signaling pathways that lead to bronchoconstriction and inflammation.

Antiviral Activity: HIV-1 Integrase Inhibition

Recent studies have highlighted indole-2-carboxylic acid derivatives as a promising scaffold for the development of HIV-1 integrase inhibitors.[11][12]

Hypothesized Mechanism of Action: Chelation of Divalent Metal Ions in the HIV-1 Integrase Active Site

The active site of HIV-1 integrase contains two essential divalent metal ions (typically Mg²⁺). The indole-2-carboxylic acid moiety is capable of chelating these metal ions, which is a key mechanism of action for many integrase strand transfer inhibitors (INSTIs).[13][14] This chelation disrupts the catalytic activity of the enzyme, preventing the integration of the viral DNA into the host genome. The 1-(3-fluorobenzyl) group could provide additional stabilizing interactions within the active site, enhancing the inhibitory potency.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
Activity Assay Description Endpoint
Anti-inflammatory COX-1/COX-2 Inhibition AssayMeasures the inhibition of prostaglandin synthesis by purified COX enzymes.IC50 values
LPS-induced Cytokine Release in MacrophagesMeasures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from lipopolysaccharide-stimulated macrophages.IC50 values
Neuroprotection NMDA Receptor Binding AssayRadioligand binding assay to determine the affinity of the compound for the glycine binding site of the NMDA receptor.Ki values
In Vitro Excitotoxicity AssayMeasures the ability of the compound to protect cultured neurons from glutamate-induced cell death.EC50 values
CysLT1 Antagonism CysLT1 Receptor Binding AssayRadioligand binding assay to determine the affinity of the compound for the CysLT1 receptor.Ki values
Calcium Mobilization AssayMeasures the inhibition of LTD4-induced calcium influx in cells expressing the CysLT1 receptor.IC50 values
Antiviral HIV-1 Integrase Strand Transfer AssayMeasures the inhibition of the strand transfer reaction catalyzed by purified HIV-1 integrase.IC50 values
Antiviral Activity in HIV-1 Infected CellsMeasures the inhibition of viral replication in a cell-based assay.EC50 values
In Vivo Models

Following promising in vitro results, the following in vivo models could be employed:

  • Anti-inflammatory: Carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.

  • Analgesic: Acetic acid-induced writhing test or hot plate test in rodents to evaluate analgesic properties.

  • Neuroprotection: Animal models of stroke (e.g., middle cerebral artery occlusion) or epilepsy to assess neuroprotective efficacy.

  • Asthma/Allergy: Ovalbumin-induced airway hyperresponsiveness model in rodents to evaluate effects on bronchoconstriction and airway inflammation.

Data Interpretation and Future Directions

The data generated from the proposed experimental workflows will provide a comprehensive profile of the biological activity of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. Should the compound demonstrate potent and selective activity in any of the aforementioned areas, further studies would be warranted. These could include:

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology Studies: Assessment of the compound's safety profile.

Conclusion

While direct experimental evidence for the biological activity of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is currently limited, a thorough analysis of the literature on related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The combination of the privileged indole-2-carboxylic acid scaffold with a strategically placed 3-fluorobenzyl substituent makes this compound a compelling candidate for investigation as a novel anti-inflammatory, neuroprotective, or antiviral agent. The experimental protocols outlined in this guide provide a clear roadmap for the elucidation of its pharmacological profile and the potential development of a new therapeutic agent.

References

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  • Wang, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 269-273.
  • Youssef, A. M., et al. (2016). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Letters in Drug Design & Discovery, 13(1), 57-68.
  • Yun, H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4567.
  • Zand, R., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-147.
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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(13), 9035-9046.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3745.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Journal of Medicinal Chemistry.
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  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Journal of the Indian Chemical Society, 97(9b), 1557-1562.
  • 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. (2024).
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (2016). Drug Design, Development and Therapy, 10, 327–338.
  • 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. BLDpharm.
  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580.

Sources

Whitepaper: Unveiling the Therapeutic Potential of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets for a specific derivative, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. Drawing upon existing research on structurally related molecules, we delineate a strategic approach for researchers and drug development professionals to identify and validate promising therapeutic targets for this compound. This document will explore potential applications in oncology, neurodegenerative diseases, and inflammatory conditions, providing a rationale for target selection and detailed experimental workflows for validation.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

Indole derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's activity and specificity towards a particular biological target. The subject of this guide, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, features a fluorinated benzyl group at the N1 position, a modification known to influence pharmacokinetic and pharmacodynamic properties. While direct studies on this specific molecule are limited, a wealth of data on analogous compounds provides a strong foundation for hypothesizing its potential therapeutic applications.

This guide will serve as a roadmap for the systematic investigation of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, outlining a logical progression from hypothesized targets to validated mechanisms of action.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established activities of structurally similar indole-2-carboxylic acid derivatives, we have identified three primary therapeutic areas for investigation: Oncology, Neurodegenerative Diseases, and Inflammatory Disorders.

Oncology: Targeting Cancer Cell Proliferation and Survival

Indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT116 (colon).[2][3]

The 14-3-3 family of proteins are key regulators of various cellular processes, including signal transduction, cell cycle control, and apoptosis.[4] The eta (η) isoform, in particular, has been implicated in the progression of several cancers, including liver cancer.[4][5] Inhibition of 14-3-3η can disrupt cancer cell signaling and represents a promising therapeutic strategy.[5]

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: The core indole-2-carboxylic acid structure has been identified as a viable scaffold for developing 14-3-3η inhibitors.[5] The 1-benzyl substitution can be crucial for establishing key interactions within the protein's binding pocket. The 3-fluoro substitution on the benzyl ring may enhance binding affinity and improve metabolic stability.

Experimental Workflow for Target Validation:

G cluster_0 Initial Screening & Binding Affinity cluster_1 Cellular Assays cluster_2 Mechanism of Action Compound Synthesis Compound Synthesis SPR SPR Compound Synthesis->SPR Determine Kd ITC ITC SPR->ITC Confirm Binding & Thermodynamics Cell_Viability Cell_Viability ITC->Cell_Viability MTT/MTS Assay Apoptosis_Assay Apoptosis_Assay Cell_Viability->Apoptosis_Assay Annexin V/PI Staining Western_Blot Western_Blot Apoptosis_Assay->Western_Blot Analyze Apoptotic Markers (Caspases, Bcl-2) Cell_Cycle_Analysis Cell_Cycle_Analysis Western_Blot->Cell_Cycle_Analysis Flow Cytometry In_Vivo_Studies In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Xenograft Models

Caption: Workflow for validating 14-3-3η as a target.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize recombinant human 14-3-3η protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound dilutions over the sensor surface and a reference flow cell. Monitor the change in response units (RU) to determine association and dissociation rates.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (Kd).

Neurodegenerative Diseases: Modulating Neuronal Signaling

The indole scaffold is present in many neuroactive molecules. Derivatives of indole-2-carboxylic acid have shown activity at key receptors implicated in neurological and neurodegenerative disorders.

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of conditions like stroke and epilepsy.[6] The glycine binding site on the NMDA receptor is a key allosteric modulatory site.

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: Indole-2-carboxylic acid itself is a known competitive antagonist at the glycine site of the NMDA receptor.[6] The addition of the 1-(3-fluorobenzyl) group could enhance potency and selectivity.

Experimental Workflow for Target Validation:

G cluster_0 Receptor Binding & Functional Assays cluster_1 Cellular & In Vivo Models Radioligand_Binding [3H]glycine Competition Assay Electrophysiology Electrophysiology Radioligand_Binding->Electrophysiology Patch-Clamp on Cultured Neurons Neuroprotection_Assay Neuroprotection_Assay Electrophysiology->Neuroprotection_Assay Excitotoxicity Model (e.g., Glutamate-induced) Animal_Models Animal_Models Neuroprotection_Assay->Animal_Models Stroke/Epilepsy Models

Caption: Workflow for validating NMDA receptor antagonism.

Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.

  • NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA and glycine to elicit an inward current.

  • Compound Application: Apply varying concentrations of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid to the bath and measure the inhibition of the NMDA-evoked current.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 value of the compound.

MAO-B is an enzyme responsible for the degradation of dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[7]

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: N-substituted indole derivatives have been identified as potent and selective MAO-B inhibitors.[7] The 1-(3-fluorobenzoyl) moiety, structurally similar to a 1-(3-fluorobenzyl) group, has been shown to be a key feature for high MAO-B inhibitory activity.[7]

Inflammatory Disorders: Targeting Key Mediators of Inflammation

Chronic inflammation is a driver of many diseases. Indole-based compounds have shown promise as anti-inflammatory agents.[8]

Cysteinyl leukotrienes are potent inflammatory mediators involved in asthma and allergic rhinitis.[9] Antagonism of the CysLT1 receptor is a clinically validated approach for treating these conditions.

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: The indole-2-carboxylic acid moiety has been identified as a crucial pharmacophore for potent and selective CysLT1 antagonists.[9] The N-benzyl substituent can be optimized to enhance receptor binding.

Experimental Workflow for Target Validation:

G cluster_0 Receptor Binding & Functional Assays cluster_1 Cellular & In Vivo Models Radioligand_Binding [3H]LTD4 Competition Assay Calcium_Mobilization Calcium_Mobilization Radioligand_Binding->Calcium_Mobilization FLIPR Assay in CysLT1-expressing cells Chemotaxis_Assay Chemotaxis_Assay Calcium_Mobilization->Chemotaxis_Assay Eosinophil Migration Animal_Models Animal_Models Chemotaxis_Assay->Animal_Models Asthma/Allergic Rhinitis Models

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage hurdles is the comprehensive characterization of a molecule's physicochemical properties. These properties—solubility and stability chief among them—are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built.

This guide focuses on 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, a molecule of significant interest. The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its role in developing inhibitors of key biological targets.[1][2] The addition of a fluorobenzyl group can further modulate properties such as metabolic stability and target-binding affinity, making this compound a compelling subject for investigation.[3]

This document is structured not as a mere repository of data, but as a strategic guide for the research scientist. It provides the foundational knowledge, detailed experimental protocols, and the causal reasoning behind the methodologies required to thoroughly assess the solubility and stability of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. Our objective is to empower drug development professionals with a robust framework for generating the high-quality, reproducible data essential for informed decision-making.

Predicted Physicochemical Profile of the Target Compound

Prior to embarking on experimental work, an in silico assessment provides a valuable starting point. The properties of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid can be estimated based on its structure and data from closely related analogs. It is critical to recognize these as predictive values that must be confirmed through empirical testing.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Range Rationale & Supporting Evidence
Molecular Formula C₁₆H₁₂FNO₂ -
Molecular Weight 269.27 g/mol -
pKa (acidic) 3 - 5 The carboxylic acid group is the primary acidic center. Typical pKa for aromatic carboxylic acids falls within this range.[4]
pKa (basic) ~ -2.4 The indole nitrogen is weakly basic and not readily protonated under physiological conditions.[5]
logP (Octanol/Water) ~ 3.0 - 4.0 The molecule possesses significant hydrophobic character from the indole and fluorobenzyl rings. The fluorine atom increases lipophilicity.

| Aqueous Solubility | Low | The high logP and crystalline nature of aromatic carboxylic acids suggest poor aqueous solubility, which is expected to be pH-dependent.[4][6] |

Comprehensive Solubility Assessment

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability and developability. A thorough assessment requires evaluating its behavior in a range of aqueous and organic media relevant to formulation and physiological conditions.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision designed to probe the molecule's behavior in environments it will encounter from synthesis to in vivo administration.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These are mandated by regulatory guidelines for Biopharmaceutics Classification System (BCS) determination.[7][8] They simulate the pH of the stomach and small intestine, providing crucial data for predicting oral absorption.

  • Organic Solvents: A panel of organic solvents with varying polarities (protic, aprotic, non-polar) is essential for understanding the compound's fundamental solubility characteristics. This knowledge is vital for developing crystallization processes, analytical methods, and enabling the formulation of amorphous solid dispersions or lipid-based systems for poorly soluble compounds.

Table 2: Recommended Solvents for Solubility Profiling

Solvent Class Specific Solvents Rationale for Inclusion
Aqueous Buffers 0.1 N HCl (pH ~1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8) Simulates gastrointestinal tract; determines pH-dependent solubility for BCS classification.
Polar Protic Methanol, Ethanol, Isopropyl Alcohol (IPA) Common solvents for API processing, purification, and formulation. Capable of hydrogen bonding.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) High dipole moments, suitable for dissolving a wide range of compounds; often used in analytical methods and as reaction solvents.
Non-Polar Hexane, Toluene Represents the extreme end of the polarity scale; useful for understanding lipophilicity.

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Commonly used in synthesis and purification; provides data points between the polar and non-polar extremes. |

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its robustness and ability to ensure a true equilibrium is reached.[5]

Methodology:

  • Preparation: Add an excess amount of solid 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and/or 37°C) for a minimum of 48 hours. This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

Analytical Method: HPLC-UV for Quantification

A robust and validated High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify the dissolved API concentration.

Starting HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile and effective for retaining moderately non-polar molecules like the target compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention. Formic acid is MS-compatible.[8][9]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable gradient, for example, 30% to 90% B over 10 minutes, to ensure elution of the main peak and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm, a common wavelength for indole-containing compounds).[1] A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax).

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess API to solvent B Agitate at constant T (48-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute sample D->E F Analyze by validated HPLC-UV method E->F

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Table 3: Template for Reporting Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µM) Standard Deviation
0.1 N HCl (pH 1.2) 25
Acetate Buffer (pH 4.5) 25
Phosphate Buffer (pH 6.8) 25
Methanol 25

| ... (other solvents) | ... | | | |

Intrinsic Stability Assessment: A Forced Degradation Protocol

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[10] Forced degradation (or stress testing) studies are performed to deliberately degrade the API under conditions more severe than accelerated stability testing.[11] The primary objectives are:

  • To identify likely degradation products and elucidate degradation pathways.

  • To demonstrate the specificity of the analytical method, proving it is "stability-indicating." A stability-indicating assay method (SIAM) can accurately measure the decrease in the active ingredient's concentration without interference from degradation products.[7]

Protocol for Forced Degradation Studies

The goal is to achieve a target degradation of 5-20%.[12] This level is sufficient to generate and detect degradation products without completely destroying the parent molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C.

    • Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C). Also, heat the stock solution at 60-80°C.

    • Photolytic Degradation: Expose the solid API and the stock solution to UV and visible light in a photostability chamber (ICH Q1B guidelines).

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare API Stock Solution (~1 mg/mL) B Acid Hydrolysis (0.1N HCl, 80°C) A->B C Base Hydrolysis (0.1N NaOH, 80°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Quench/Neutralize G->H I Analyze via Stability-Indicating HPLC-PDA H->I

Caption: Experimental Workflow for Forced Degradation Studies.

Hypothesized Degradation Pathways

Based on the chemical structure of an indole-2-carboxylic acid, several degradation pathways can be predicted. The indole ring is susceptible to oxidation, while the carboxylic acid moiety can undergo reactions typical of its class.

  • Oxidative Degradation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation. Hydroxylation at the 2- and 3-positions can lead to the formation of oxindole and isatin derivatives, respectively, which may be followed by ring-opening.[13][14]

  • Decarboxylation: Under thermal or certain pH conditions, the carboxylic acid group could be lost, although this is generally less common for aromatic carboxylic acids without specific activating groups.

  • N-debenzylation: Cleavage of the bond between the indole nitrogen and the benzyl group is another potential degradation route, especially under harsh conditions.

G Parent 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid Oxidized Oxidized Intermediates (e.g., Hydroxylated Indole, Oxindole derivative) Parent->Oxidized Oxidation (H₂O₂) Debenzylated Indole-2-carboxylic acid Parent->Debenzylated N-Debenzylation (Thermal/Photolytic) RingOpened Ring-Opened Products (e.g., Anthranilate derivative) Oxidized->RingOpened Further Oxidation/ Hydrolysis

Caption: Hypothesized Major Degradation Pathways.

Table 4: Template for Summarizing Forced Degradation Results

Stress Condition Duration (hrs) % Degradation of Parent No. of Degradants >0.1% RRT of Major Degradant(s)
0.1 N HCl / 80°C 24
0.1 N NaOH / 80°C 24
3% H₂O₂ / RT 24
Thermal (Solid) / 105°C 48

| Photolytic (Solution) | - | | | |

Conclusion and Forward Look

This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. By adhering to these protocols, researchers can generate the robust and reliable data necessary to overcome early-stage development challenges. The successful characterization of these fundamental properties is not merely an academic exercise; it is a critical step that informs formulation strategies, predicts in vivo behavior, and ultimately de-risks the progression of a promising molecule toward clinical candidacy. The methodologies outlined herein are designed to be self-validating, ensuring the integrity and trustworthiness of the data generated.

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Methodological & Application

Application Note: Regioselective N-Alkylation of Indole-2-Carboxylic Acid Using 3-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The indole-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core building block for antivirals, anticancer agents, and anti-inflammatory therapeutics . Functionalizing the N1 position via alkylation is a critical step in exploring structure-activity relationships (SAR). However, the N-alkylation of unprotected indole-2-carboxylic acid presents a significant chemoselectivity challenge due to the presence of two competing acidic sites:

  • The carboxylic acid proton:

    
    
    
  • The indole N-H proton:

    
    
    
Causality Behind Experimental Choices

If a weak base (e.g.,


) is used, only the carboxylic acid is deprotonated, leading exclusively to O-alkylation (esterification). To achieve regioselective N-alkylation with 3-fluorobenzyl bromide, chemists must employ one of two field-proven strategies:

1. The Direct Dianion Strategy: By utilizing


 2.2 equivalents of a strong base (Sodium Hydride, NaH) in a polar aprotic solvent (DMF), both acidic sites are completely deprotonated. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the resulting carboxylate oxygen is a "hard" nucleophile, while the indole nitrogen anion is a "soft", highly polarizable nucleophile. Because 3-fluorobenzyl bromide is a "soft" electrophile, the soft-soft orbital interaction energetically favors attack by the nitrogen atom, allowing direct N-alkylation .

2. The Protection-Deprotection Strategy: For process chemistry or scale-up where absolute regiocontrol is required, a three-step sequence is utilized. The carboxylic acid is first masked via Fischer esterification. The resulting ester is then cleanly N-alkylated using 1.2 equivalents of base, followed by straightforward saponification to yield the target compound .

Reaction Pathways Diagram

ReactionPathways cluster_direct Direct Dianion Strategy cluster_protect Protection-Deprotection Strategy SM Indole-2-carboxylic acid (Starting Material) Dianion Dianion Intermediate (N⁻, COO⁻) SM->Dianion NaH (≥2.2 eq) DMF, 0°C Ester Methyl indole-2-carboxylate (O-Protected) SM->Ester MeOH, H₂SO₄ Reflux Product 1-(3-fluorobenzyl)-1H-indole- 2-carboxylic acid (Target) Dianion->Product 3-F-BnBr (1.05 eq) Regioselective EsterAlk N-(3-fluorobenzyl) ester (Alkylated) Ester->EsterAlk NaH (1.2 eq) 3-F-BnBr, DMF EsterAlk->Product LiOH, THF/H₂O RT

Figure 1: Reaction pathways for N-alkylation via direct dianion vs. protection-deprotection.

Strategy Comparison & Quantitative Data

The choice of protocol depends on the project phase. The Direct Dianion strategy is optimal for rapid SAR library generation, whereas the Protection strategy is mandated for high-purity scale-up campaigns.

ParameterDirect Dianion Strategy (Protocol A)Protection Strategy (Protocol B)
Overall Yield 65% – 75%80% – 85% (over 3 steps)
Total Reaction Time ~6 – 8 hours~24 – 36 hours
Regioselectivity (N vs O) Moderate to High (~9:1 ratio)Absolute (100% N-alkylation)
Step Count 1 Step3 Steps
Best Suited For Rapid library synthesis, MedChemScale-up, highly sensitive electrophiles

Experimental Methodologies

Protocol A: Direct N-Alkylation via Dianion Formation

Scale: 10 mmol

Materials:

  • Indole-2-carboxylic acid: 1.61 g (10.0 mmol, 1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil): 1.00 g (25.0 mmol, 2.5 eq)

  • 3-Fluorobenzyl bromide: 1.98 g / 1.31 mL (10.5 mmol, 1.05 eq)

  • Anhydrous DMF: 20 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush with inert gas (N₂ or Argon). Add 1.61 g of indole-2-carboxylic acid and 15 mL of anhydrous DMF. Stir until fully dissolved.

  • Dianion Generation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to control the exothermic acid-base reaction and prevent thermal degradation of the DMF/base mixture.

  • Base Addition: Add the NaH (1.00 g) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: Vigorous evolution of

      
       gas will be observed. The reaction must be stirred at 0 °C to room temperature for 30–45 minutes until bubbling completely ceases. Proceeding before gas evolution stops indicates incomplete dianion formation, which will severely compromise regioselectivity and lead to O-alkylation.
      
  • Electrophile Addition: Re-cool the flask to 0 °C. Dilute 3-fluorobenzyl bromide (1.31 mL) in 5 mL of DMF and add dropwise over 15 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing dialkylation artifacts.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quenching & Workup: Carefully quench the reaction by adding 10 mL of ice-cold water dropwise to destroy unreacted NaH.

  • Acidification: Adjust the pH to ~2.0 using 1M HCl.

    • Self-Validation Checkpoint: The target product is a water-soluble sodium carboxylate at basic pH. Acidification strictly to pH

      
       2 ensures the carboxylate is fully protonated, driving the precipitation/extraction of the free acid. If the aqueous layer remains cloudy after extraction, the pH is not low enough.
      
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via recrystallization (EtOH/Water) or silica gel chromatography.
Protocol B: Three-Step Esterification/Alkylation/Saponification

For absolute regiocontrol and scale-up.

  • Esterification: Reflux indole-2-carboxylic acid in methanol (0.5 M) with a catalytic amount of concentrated

    
     for 12 hours. Concentrate, neutralize with saturated 
    
    
    
    , and extract with EtOAc to yield methyl indole-2-carboxylate .
  • N-Alkylation: Dissolve the methyl ester in anhydrous DMF at 0 °C. Add NaH (1.2 eq) and stir for 30 minutes. Add 3-fluorobenzyl bromide (1.1 eq) dropwise. Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield methyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate.

  • Saponification: Dissolve the alkylated ester in a 3:1 mixture of THF:Water. Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq). Stir at room temperature for 4–6 hours. Remove THF under vacuum, acidify the aqueous layer to pH 2 with 1M HCl, and filter the resulting white precipitate to obtain the pure target compound.
    

Analytical Characterization & Troubleshooting

To verify the success of the N-alkylation and rule out O-alkylation, perform NMR spectroscopy on the isolated product:

  • 
    H NMR Indicator:  The disappearance of the broad singlet at 
    
    
    
    ~11.8 ppm (characteristic of the indole N-H) confirms successful N-substitution. The appearance of a sharp singlet integrating to 2H at
    
    
    ~5.8 ppm confirms the presence of the benzylic
    
    
    group attached to the nitrogen.
  • 
    C NMR Indicator:  The carbonyl carbon (
    
    
    
    ) should resonate at
    
    
    ~163-165 ppm, characteristic of a free carboxylic acid. If O-alkylation occurred, this peak would shift, and the benzylic carbon would appear at a different chemical shift due to the adjacent oxygen atom.

Troubleshooting DMF Removal: Residual DMF often plagues Protocol A, appearing as singlets at


 2.89 and 2.73 ppm in 

H NMR. If observed, re-dissolve the product in EtOAc and perform aggressive washing with a 5% aqueous

solution, which is highly effective at partitioning DMF into the aqueous phase.

References

  • Boraei, A. T. A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Gursoy, E., et al. "Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents." Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

  • "US7067676B2 - N-alkylation of indole derivatives." Google Patents.

HPLC method for purity analysis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Purity Analysis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Abstract & Scope

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 943117-36-0). This molecule is a critical pharmacophore and intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and HIV-1 integrase inhibitors.

Due to the presence of a carboxylic acid moiety (pKa ~3.8) and a hydrophobic 3-fluorobenzyl group, this method utilizes a Reversed-Phase (RP-HPLC) approach with acidic mobile phase modification. This ensures protonation of the acid functionality, preventing peak tailing and ensuring reproducible retention times.

Target Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.

Chemical Context & Method Strategy

To design a self-validating method, one must understand the analyte's physicochemical behavior:

  • Analyte: 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid.[1]

  • Structural Challenges:

    • Indole Core: UV active (strong absorption at ~220 nm and ~280-290 nm).

    • Carboxylic Acid (C2 position): Ionizable. At neutral pH, it exists as a carboxylate anion (

      
      ), leading to poor retention on C18 columns.
      
    • 3-Fluorobenzyl Group: Increases hydrophobicity (LogP > 3.0), requiring a higher percentage of organic solvent for elution.

Scientific Rationale for Conditions:

  • Stationary Phase: A C18 (Octadecylsilane) column is selected for its robust hydrophobic selectivity.

  • Mobile Phase Modifier: Phosphoric acid (0.1%) is used to adjust pH to ~2.5. This suppresses ionization (

    
     form dominates), sharpening peaks and increasing retention.
    
  • Detection: 280 nm is chosen as the primary wavelength to maximize specificity for the indole chromophore while minimizing baseline drift from organic solvents.

Materials & Instrumentation

CategorySpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (or equivalent)
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Reagents Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%, HPLC Grade)
Reference Standard 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (>98% purity)
Diluent 50:50 Acetonitrile : Water (v/v)

Chromatographic Conditions (Standard Protocol)

This protocol is designed for Purity Determination (% Area Normalization) .

ParameterSetting
Column Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 280 nm (Reference: 360 nm / 100 nm bw)
Mobile Phase A 0.1%

in Water (pH ~2.5)
Mobile Phase B Acetonitrile (100%)
Run Time 20 Minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Equilibration / Start
12.001090Ramp to elute hydrophobic impurities
15.001090Hold to wash column
15.107030Return to initial conditions
20.007030Re-equilibration

Experimental Workflow & Sample Preparation

Standard Preparation
  • Weigh 10.0 mg of the reference standard into a 20 mL volumetric flask.

  • Add 10 mL of Acetonitrile to dissolve (sonicate if necessary).

  • Dilute to volume with Water.

  • Final Concentration: 0.5 mg/mL .

Sample Preparation
  • Accurately weigh 10.0 mg of the test sample.

  • Dissolve in 10 mL Acetonitrile (ensure complete dissolution).

  • Dilute to 20 mL with Water.

  • Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

Workflow Diagram

HPLC_Workflow Sample Solid Sample (10 mg) Dissolution Dissolve in 100% ACN Sample->Dissolution Weighing Dilution Dilute 1:1 with Water Dissolution->Dilution Solubility Check Filter Filter (0.45 µm PTFE) Dilution->Filter Particulate Removal Injection HPLC Injection (10 µL) Filter->Injection Vial Transfer Detection UV Detection (280 nm) Injection->Detection Gradient Elution Data Data Analysis (% Area) Detection->Data Integration

Caption: Step-by-step analytical workflow from solid sample weighing to final data integration.

System Suitability & Acceptance Criteria

Before analyzing unknown samples, inject the Standard Solution (5 replicates) to verify system performance.

ParameterAcceptance LimitRationale
Retention Time (RT) 8.0 - 10.0 minIndicates stable column chemistry.
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency.
Tailing Factor (T) < 1.5Critical for acidic analytes; T > 1.5 indicates silanol interaction (pH too high).
RSD (Area) < 2.0%Verifies injector precision.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Secondary interactions between the carboxylic acid group and residual silanols on the silica support.

  • Solution: Ensure Mobile Phase A pH is

    
    . If tailing persists, increase buffer concentration (e.g., use 20 mM Phosphate Buffer pH 2.5 instead of just acidified water).
    
Issue: Split Peaks
  • Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (30% ACN).

  • Solution: Ensure the sample diluent matches the initial gradient conditions (30-50% ACN).

Issue: Baseline Drift
  • Cause: UV absorbance of the acid modifier at low wavelengths.

  • Solution: Use Phosphoric acid (transparent) rather than Formic acid if detection is < 210 nm. At 280 nm, this is rarely an issue.

References

  • PubChem. (2025).[2][3] 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Vali, S. J., et al. (2012).[4] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC." Journal of Chromatography & Separation Techniques. (Demonstrates acidic mobile phase requirements for indole-carboxylic acids). Link

  • Zhang, H., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Frontiers in Chemistry. (Provides specific C18/MeOH conditions for structural analogs). Link

  • Sigma-Aldrich. (n.d.). 1-Benzyl-1H-indole-2-carboxylic acid Product Specification. (Reference for solubility and handling of benzyl-indole acids). Link

Sources

Comprehensive NMR Characterization of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise and unambiguous structural characterization of these molecules is paramount for advancing drug discovery and development programs. This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of a representative analogue, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. This guide is intended to serve as a practical resource for researchers, enabling them to confidently elucidate the structure of similarly complex indole derivatives.

Introduction: The Role of NMR in Characterizing Indole Scaffolds

The indole ring system is a privileged scaffold in drug discovery, valued for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[1] The synthesis of novel indole derivatives, such as 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, requires rigorous analytical confirmation of the target structure. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.[3]

This document outlines the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. We will delve into the causal reasoning behind experimental choices, from solvent selection to acquisition parameters, and provide a predictive analysis of the chemical shifts and coupling patterns that define the molecule's spectral signature. The inclusion of a fluorine atom provides an additional layer of complexity and diagnostic utility, which will be discussed in detail.[4][5]

Molecular Structure and Atom Numbering Convention

For clarity and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is presented below, with each unique proton and carbon position labeled. This convention will be used throughout the spectral analysis.

Caption: Molecular structure of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid with systematic atom numbering.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6][7] The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar compounds like carboxylic acids and its ability to facilitate the observation of exchangeable protons (e.g., COOH). The sample concentration must be sufficient for detecting low-sensitivity ¹³C nuclei while avoiding aggregation that can lead to line broadening.[6]

Methodology:

  • Weighing: Accurately weigh 5-10 mg of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[6] A higher concentration is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample spans the active region of the spectrometer's detection coil.[6]

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution free of particulate matter is essential for acquiring high-quality spectra.[6]

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing air bubbles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier, concentration, and solvent.

Rationale: Standard acquisition parameters on a 400 or 500 MHz spectrometer provide an excellent balance of sensitivity and resolution for routine characterization. The process begins with locking on the deuterium signal of the solvent and optimizing the magnetic field homogeneity (shimming) to ensure sharp spectral lines.[8]

Methodology for ¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm (centered around 6-8 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16 scans.

Methodology for ¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[8]

    • Spectral Width (SW): ~240 ppm (centered around 120 ppm).[8]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as needed to achieve an adequate signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-30 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Optimize Shimming insert->shim acquire_H Acquire 1H Spectrum shim->acquire_H acquire_C Acquire 13C Spectrum shim->acquire_C process Fourier Transform & Phase Correction acquire_H->process acquire_C->process reference Reference Spectra (TMS or Solvent) process->reference analyze Assign Peaks & Interpret Data reference->analyze

Caption: Experimental workflow for NMR characterization.

Predicted Spectral Data and Interpretation

The following analysis is based on established chemical shift principles for indole derivatives and fluorinated aromatic compounds.[8][9][10]

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the indole core, the benzyl group, the methylene bridge, and the carboxylic acid proton.

  • Carboxylic Acid Proton (COOH): A very broad singlet is expected far downfield, typically above δ 12.0 ppm. Its chemical shift and broadness are due to hydrogen bonding and chemical exchange.[11]

  • Indole Aromatic Protons (H4-H7): These protons will appear in the aromatic region (δ 7.0-8.0 ppm). H7, adjacent to the electron-donating nitrogen, is typically the most upfield, while H4 can be deshielded by the benzene ring fusion. Their multiplicities will be doublets or triplets depending on their coupling to adjacent protons.

  • Indole H3 Proton: The proton at the C3 position is expected to be a singlet or a narrow triplet around δ 6.5-7.0 ppm.[8]

  • Benzyl Aromatic Protons (H2'', H4'', H5'', H6''): These four protons will resonate in the aromatic region (δ 6.9-7.5 ppm). The fluorine at C3'' will introduce additional complexity through H-F coupling. H2'' and H4'' will likely appear as doublet of doublets or multiplets due to coupling with both adjacent protons and the fluorine atom.

  • Methylene Protons (H1'): The two protons of the CH₂ group are chemically equivalent and will appear as a sharp singlet, typically in the δ 5.5-6.0 ppm region, deshielded by the adjacent nitrogen and aromatic ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH> 12.0br s-1H
H4~7.8 - 8.0d~8.01H
H7~7.6 - 7.7d~8.01H
H5, H6~7.1 - 7.3m-2H
H2'', H4'', H5'', H6''~6.9 - 7.5mH-H, H-F coupling4H
H3~6.8 - 7.0s-1H
H1' (CH₂)~5.6 - 5.8s-2H
Table 1: Predicted ¹H NMR data for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in DMSO-d₆. (d=doublet, m=multiplet, s=singlet, br s=broad singlet).

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The presence of fluorine introduces C-F coupling, which can be observed as splitting of the signals for carbons close to the fluorine atom.

  • Carbonyl Carbon (C2'): The carboxylic acid carbon is the most deshielded, appearing around δ 160-165 ppm.

  • Indole Carbons (C2-C7a): These carbons resonate in the aromatic region (δ 100-140 ppm). C2, attached to the carboxylic acid and nitrogen, will be significantly deshielded. C3 is typically the most shielded carbon of the indole ring.[8]

  • Benzyl Carbons (C1''-C6''): These carbons appear in the δ 110-140 ppm range. The carbon directly bonded to fluorine (C3'') will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will appear as a doublet. Carbons two (C2'', C4'') and three (C1'', C5'') bonds away will exhibit smaller C-F couplings.[10][12]

  • Methylene Carbon (C1'): The aliphatic CH₂ carbon will be the most upfield signal, expected around δ 45-50 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm) Observed C-F Coupling
C2' (COOH)162.8None
C3''~162 (d)¹JCF ≈ 245 Hz
C1''~140 (d)³JCF ≈ 7 Hz
C7a137.5None
C2134.0None
C5''~130 (d)³JCF ≈ 8 Hz
C3a127.8None
C4, C5, C6, C7120 - 125None
C6''~123None
C4''~115 (d)²JCF ≈ 21 Hz
C2''~114 (d)²JCF ≈ 22 Hz
C3103.5None
C1' (CH₂)48.2None
Table 2: Predicted ¹³C NMR data for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in DMSO-d₆. (d=doublet due to C-F coupling).

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis of expected chemical shifts, multiplicities, and coupling constants serves as a robust guide for spectral interpretation and definitive structural verification. This systematic approach is broadly applicable to a wide range of substituted indole derivatives, making it a valuable tool for scientists in medicinal chemistry and drug development.

References

  • BenchChem. (2025).
  • Organomation.
  • Cornell University.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Di Pietro, O., & sixteen others. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • ResearchG
  • RSC Publishing. (2022).
  • ChemicalBook. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • de Oliveira, F. F., et al. (2012).
  • Semantic Scholar. (1987).
  • Chou, Y-W., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry.
  • Wray, V. (1980). Annual Reports on NMR Spectroscopy, Volume 10B. Academic Press.

Sources

Using 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in antiproliferative assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Scientific Context

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 943117-36-0) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a lead structure or building block in the discovery of anticancer therapeutics. Its N-substituted indole-2-carboxylic acid core is structurally homologous to potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , Monocarboxylate Transporter 1 (MCT1) , and various receptor tyrosine kinases (when derivatized to amides).

Unlike non-specific cytotoxic agents, this compound class often acts via metabolic modulation . The 3-fluorobenzyl moiety is a critical bioisostere, introduced to enhance lipophilicity and metabolic stability against P450 oxidation compared to the unsubstituted benzyl parent.

Primary Applications
  • Phenotypic Screening: Evaluation of direct cytotoxicity against solid tumor cell lines (e.g., HeLa, MCF-7, A549).

  • Target-Specific Assays: Investigation of kynurenine pathway modulation (IDO1/TDO inhibition).

  • Fragment-Based Drug Design (FBDD): Use as a starting scaffold for synthesizing dual EGFR/VEGFR inhibitors.

Compound Management & Handling

Failure to solubilize hydrophobic indoles correctly is the #1 cause of variability in antiproliferative assays.

Physicochemical Properties[1][2][3][4][5][6]
  • Molecular Weight: ~269.27 g/mol

  • Solubility: High in DMSO (>50 mM); Insoluble in water/PBS.

  • Stability: Hydrolytically stable; light-sensitive (store in amber vials).

Preparation Protocol
  • Stock Solution (10 mM): Weigh 2.69 mg of powder and dissolve in 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade). Vortex for 30 seconds until clear.

  • Aliquot & Storage: Dispense into 50 µL aliquots in amber PCR tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

  • Working Solution: On the day of the assay, dilute the stock 1:1000 in culture media to achieve a 10 µM starting concentration (0.1% DMSO final).

    • Critical Check: Inspect for precipitation ("crashing out") upon addition to media. If precipitate forms, use an intermediate dilution step in PBS + 0.5% Tween-80.

Experimental Protocols

Protocol A: 72-Hour Cell Viability Assay (MTS/CellTiter 96®)

This is the gold-standard phenotypic screen to determine the IC50 (half-maximal inhibitory concentration).

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HeLa (Cervical).

  • Reagent: MTS Reagent (Promega CellTiter 96® AQueous One).

  • Control Compound: Staurosporine (Positive Kill Control) or Epacadostat (if testing IDO1-specific effects).

Workflow Diagram

G Prep 1. Cell Seeding (3-5k cells/well) Incubate1 2. Adherence (24h @ 37°C) Prep->Incubate1 Treat 3. Compound Treatment (Serial Dilution) Incubate1->Treat Incubate2 4. Exposure (72h @ 37°C) Treat->Incubate2 Readout 5. MTS Addition (+2-4h Incubation) Incubate2->Readout Analysis 6. Absorbance (490nm) IC50 Calculation Readout->Analysis

Figure 1: Standard 72-hour antiproliferative screening workflow.

Step-by-Step Procedure
  • Seeding: Trypsinize adherent cells and resuspend to

    
     cells/mL. Dispense 100 µL/well  (5,000 cells) into a 96-well clear-bottom plate.
    
    • Edge Effect Mitigation: Fill the perimeter wells with sterile PBS; do not use them for data.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare a 9-point serial dilution (1:3) of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in media. Range: 100 µM to 0.01 µM .

    • Aspirate old media carefully. Add 100 µL of drug-containing media to triplicate wells.

    • Vehicle Control: Media + 0.5% DMSO (Must match highest drug solvent concentration).

  • Incubation: Incubate for 72 hours .

  • Readout: Add 20 µL of MTS reagent per well. Incubate for 2-4 hours until the vehicle control wells turn dark brown.

  • Measurement: Measure absorbance at 490 nm on a microplate reader.

Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) regression  model to extract the IC50.[1][2]
Protocol B: Mechanistic Validation (IDO1 Inhibition Screen)

Since indole-2-carboxylic acids are privileged structures for IDO1 inhibition, a lack of direct cytotoxicity in Protocol A may indicate the compound acts via immune modulation rather than direct killing. This assay measures the conversion of Tryptophan (Trp) to Kynurenine (Kyn).

Mechanism of Action

IDO1 Trp L-Tryptophan Kyn N-Formylkynurenine Trp->Kyn Catalysis IDO1 IDO1 Enzyme IDO1->Trp Acts on Inhibitor 1-(3-Fluorobenzyl)-1H-indole-2-COOH Inhibitor->IDO1 Inhibits TCell T-Cell Proliferation Kyn->TCell Suppresses

Figure 2: The Kynurenine pathway. The compound targets IDO1, preventing T-cell suppression.

Procedure (Cell-Based Kynurenine Assay)
  • Cell Line: Use HeLa cells stimulated with IFN-

    
      (50 ng/mL) to upregulate IDO1 expression.
    
  • Treatment: Co-treat cells with IFN-

    
     and the test compound (10 µM) for 48 hours.
    
  • Supernatant Harvest: Collect 150 µL of culture supernatant.

  • Colorimetric Reaction:

    • Add 75 µL supernatant to a fresh plate.

    • Add 10 µL 30% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

    • Transfer supernatant to a new plate and add equal volume of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Readout: Measure absorbance at 492 nm . Yellow color indicates Kynurenine presence (active IDO1). A reduction in yellow compared to control indicates inhibition.

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media at >50 µM.Reduce max concentration to 30 µM or increase serum to 10% to act as a carrier.
High background OD Phenol red interference or cell overgrowth.Use phenol-red free media for MTS assay; reduce seeding density.
No IC50 reached Compound is cytostatic, not cytotoxic.Switch to Clonogenic Assay (10-14 days) to measure reproductive death vs. metabolic pause.
Variable Replicates "Edge Effect" (evaporation).Do not use outer wells; use a breathable plate seal.

References

  • IDO1 Inhibition Context

    • Zhang, S., et al. (2020). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." Bioorganic & Medicinal Chemistry.

    • Relevance: Establishes the indole-2-carboxylic acid scaffold as a potent IDO1 inhibitor core.
  • Kinase Inhibitor Scaffold

    • Abdel-Rahman, H.M., et al. (2023).[1][2] "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents." Pharmaceuticals.

    • Relevance: Demonstrates how the carboxylic acid is derivatized to amides for EGFR/VEGFR targeting.
  • Chemical Properties & Synthesis

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665716, 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid (Analogous structure data).

  • Assay Methodology

    • Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Enzyme inhibition assay protocol for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Interfacial Inhibition Assay for sPLA₂ Using 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Executive Summary & Mechanism of Action

This protocol details the evaluation of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid as a competitive inhibitor of human non-pancreatic secretory Phospholipase A₂ (sPLA₂).[1]

Scientific Rationale: The indole-2-carboxylic acid scaffold is a privileged structure in sPLA₂ inhibition. The mechanism relies on a dual-binding mode:

  • Calcium Chelation: The carboxylate moiety at position 2 coordinates the essential catalytic Ca²⁺ ion within the sPLA₂ active site, displacing the water molecule required for hydrolysis.[2]

  • Hydrophobic Anchoring: The N-substituted 3-fluorobenzyl group penetrates the hydrophobic interfacial binding pocket (i-face), mimicking the sn-2 fatty acyl chain of the phospholipid substrate.[1] The fluorine substitution at the meta position enhances metabolic stability and lipophilicity, improving the residence time within the lipid-water interface.[2]

Assay Principle: We utilize a Continuous Fluorometric Assay using a pyrene-labeled phospholipid substrate (e.g., 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine).[2] In the micellar state, the pyrene moieties are in close proximity, resulting in excimer fluorescence (emission at ~480 nm).[2] Upon hydrolysis by sPLA₂, the pyrene-labeled fatty acid is released and disperses into the buffer (containing albumin), shifting the fluorescence to monomer emission (~377 nm).[2] The rate of monomer formation is directly proportional to enzyme activity.[2]

Materials & Reagents

Chemicals[1][3][4][5][6]
  • Test Compound: 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (Store at -20°C, dissolved in DMSO).

  • Substrate: 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine (Pyrene-PC).

  • Enzyme: Recombinant Human sPLA₂-IIA or sPLA₂-V (0.1 mg/mL stock).[2]

  • Scavenger: Fatty Acid-Free Bovine Serum Albumin (BSA) (Essential for sequestering the released product).[2]

  • Buffer Components: Tris-HCl, CaCl₂, NaCl, KCl.[2]

Assay Buffer (10X Stock)
  • 250 mM Tris-HCl (pH 8.0)

  • 100 mM CaCl₂ (Critical: sPLA₂ is Ca²⁺ dependent)[2]

  • 1.0 M KCl (Promotes interfacial binding)[2]

  • Note: Prepare with ultrapure water (18.2 MΩ).[2] Filter through 0.22 µm membrane.[2]

Experimental Protocol

Phase I: Substrate Micelle Preparation (Critical Step)

The reproducibility of interfacial kinetics depends entirely on the quality of the substrate micelles.[1]

  • Aliquot Pyrene-PC (in chloroform) into a glass vial to achieve a final assay concentration of 2 µM.

  • Evaporate the solvent under a gentle stream of Nitrogen (N₂) gas until a dry film forms.[2]

  • Lyophilize for 1 hour to remove trace solvent.

  • Rehydrate the film with 1X Assay Buffer containing 0.1% BSA .[2]

  • Vortex vigorously for 2 minutes.

  • Sonicate in a water bath for 15 minutes at room temperature until the solution is optically clear (formation of small unilamellar vesicles/micelles).

Phase II: Inhibitor Preparation
  • Prepare a 10 mM stock of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in 100% DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate 8 concentration points (e.g., 100 µM to 0.04 µM).

  • Intermediate Dilution: Dilute each DMSO point 1:20 into 1X Assay Buffer to minimize solvent shock to the enzyme (Final DMSO in assay < 1%).[2]

Phase III: Enzymatic Reaction (96-well Black Plate)
Well TypeBuffer (µL)Inhibitor (µL)Enzyme (µL)Substrate Mix (µL)
Blank 5010 (Buffer only)040
Control (100% Activity) 4010 (DMSO control)1040
Test Sample 4010 (Compound)1040
  • Pre-incubation: Add Buffer, Inhibitor, and Enzyme to the wells.[2] Incubate for 15 minutes at 25°C . This allows the inhibitor to equilibrate with the enzyme and the walls of the well (preventing non-specific loss).[2]

  • Initiation: Rapidly add 40 µL of the Substrate Micelle Mix to all wells using a multi-channel pipette.

  • Detection: Immediately read fluorescence in kinetic mode.

    • Excitation: 342 nm

    • Emission: 395 nm (Monomer)[2]

    • Duration: 30 minutes (Read every 30 seconds).

Visual Workflows (Graphviz)

Figure 1: Mechanism of Interfacial Inhibition

This diagram illustrates the "Scooting" mode of sPLA₂ and how the indole derivative blocks the active site.[1]

sPLA2_Mechanism cluster_Inhibitor 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid Enzyme sPLA2 Enzyme (Water Soluble) Interface Lipid-Water Interface (Micelle Surface) Enzyme->Interface Interfacial Binding (E -> E*) Calcium Ca2+ Ion (Catalytic) Enzyme->Calcium Requires Substrate Phospholipid (Substrate) Enzyme->Substrate Hydrolysis Interface->Enzyme Desorption Interface->Substrate Contains Indole Indole-2-COOH (Chelates Ca2+) Indole->Enzyme Competitive Inhibition Indole->Calcium Coordinates/Blocks Benzyl 3-Fluorobenzyl (Hydrophobic Anchor) Benzyl->Interface Inserts into Lipid Phase Product Lysophospholipid + Fatty Acid Substrate->Product Catalysis

Caption: sPLA₂ interfacial binding cycle and dual-mode inhibition by the indole-2-carboxylic acid derivative.[1][2]

Figure 2: Assay Workflow Pipeline

Assay_Workflow Start Start Micelle 1. Prepare Pyrene-PC Micelles (Dry -> Rehydrate -> Sonicate) Start->Micelle Inhibitor 2. Inhibitor Dilution (Serial Dilution in DMSO) Start->Inhibitor Initiate 4. Initiate Reaction (Add Substrate Mix) Micelle->Initiate Substrate Incubate 3. Pre-Incubation (Enzyme + Inhibitor + Ca2+) 15 min @ 25°C Inhibitor->Incubate Compound Incubate->Initiate Read 5. Kinetic Read (Ex 342nm / Em 395nm) 30 mins Initiate->Read Analyze 6. Data Analysis (Slope Calculation -> IC50) Read->Analyze

Caption: Step-by-step fluorometric assay pipeline for high-throughput screening.

Data Analysis & Interpretation

A. Determining Initial Velocity ( )
  • Plot Fluorescence Units (RFU) vs. Time (min) for each well.[2]

  • Select the linear portion of the curve (typically 2–10 minutes post-initiation).[2]

  • Calculate the slope (

    
    ) using linear regression.[2]
    
B. Calculation of % Inhibition

[2]
C. IC₅₀ Determination

Fit the % Inhibition data to a 4-parameter logistic (4PL) equation:


[1][2]
  • Validity Check: For sPLA₂ inhibitors of this class, the Hill Slope should be close to -1.[2]0. A steep slope (> -1.[2]5) may indicate micelle disruption (surfactant effect) rather than true enzymatic inhibition.[2]

D. Surface Dilution Phenomenon (Advanced)

Expert Insight: In interfacial enzymology, "Surface Dilution" kinetics apply.[2] If the inhibitor is highly lipophilic (like 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid), it partitions into the micelle. The true concentration is the mole fraction in the interface, not the bulk molarity.[2]

  • Correction: If IC₅₀ varies with lipid concentration, report inhibition as

    
     (mole fraction required for 50% inhibition) rather than bulk IC₅₀.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Incomplete quenching in micelle.Increase Pyrene-PC concentration or re-sonicate to ensure proper vesicle size.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration (aim for <10% substrate conversion) or add 0.1% BSA to stabilize enzyme.[2]
Inhibitor Precipitation Low solubility in aqueous buffer.[2]Ensure final DMSO < 1%. Check for turbidity.[2] Use the "Intermediate Dilution" step in buffer before adding to enzyme.[2]
"Flat" Inhibition Curve Micelle disruption.The compound might be acting as a detergent.[2] Test compound alone with micelles (no enzyme) to check for fluorescence changes.

References

  • Smart, B. P., et al. (2004).[2] "Inhibition of the complete set of mammalian secreted phospholipases A2 by indole-based inhibitors."[3] Journal of Pharmacology and Experimental Therapeutics, 311(1), 219-224.[2]

  • Singer, A. G., et al. (2002).[2] "Interfacial kinetic and binding properties of the complete set of human and mouse groups I, II, V, X, and XII secreted phospholipases A2." Journal of Biological Chemistry, 277(50), 48535-48549.[2]

  • Behzadi, M., et al. (2020).[2][4][5] "Indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO." Bioorganic Chemistry, 95, 103507.[2] (Secondary context for Indole-2-COOH activity).

  • Cayman Chemical. "sPLA2 (human Type V) Inhibitor Screening Assay Kit Protocol." Application Note.

Sources

Application Notes & Protocols: The Role of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This guide explores the multifaceted applications of this scaffold, using 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid as a central, illustrative example. We delve into its significance as a versatile building block for developing novel therapeutics targeting viral infections, cancer, inflammation, and metabolic diseases. This document provides an in-depth analysis of the structure-activity relationships (SAR), detailed synthetic protocols, and methodologies for biological evaluation, designed for researchers, scientists, and drug development professionals.

Introduction: The Indole-2-Carboxylic Acid Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. The indole-2-carboxylic acid core is one such entity. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, while the carboxylic acid moiety serves as a critical interaction point—often as a hydrogen bond donor/acceptor or a metal-chelating group[1].

The true power of this scaffold lies in its synthetic tractability and the distinct pharmacological effects that can be achieved by modifying three key positions:

  • N-1 Position: Substitution at the indole nitrogen, as exemplified by the 3-fluorobenzyl group in our model compound, primarily modulates pharmacokinetic properties and can establish crucial interactions with hydrophobic pockets of target proteins.

  • C-2 Carboxylic Acid: This group is frequently essential for pharmacophore activity, directly engaging with active sites. However, its acidic nature can impact membrane permeability and metabolic stability, making it a common target for bioisosteric replacement[2][3].

  • C-3 and Ring Positions (C-4 to C-7): These positions are ripe for substitution to enhance potency, tune selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4][5].

This guide will use 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid to demonstrate how this versatile scaffold can be synthesized and strategically derivatized to generate potent and selective modulators of complex biological systems.

Key Therapeutic Applications & Mechanistic Insights

The indole-2-carboxylic acid framework has been successfully employed to generate inhibitors and modulators for numerous targets.

Antiviral Agents: HIV-1 Integrase Inhibition

One of the most prominent applications of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[4]. The integrase enzyme is essential for inserting the viral DNA into the host genome and contains a catalytic core with two critical Mg²⁺ ions.

Mechanism of Action: The indole-2-carboxylic acid core acts as a pharmacophore that effectively chelates the two Mg²⁺ ions within the integrase active site. This bidentate chelation, involving the indole nitrogen and the C-2 carboxylate, prevents the catalytic strand transfer reaction, thereby halting viral replication[4][6]. The N-1 benzyl substituent can further stabilize this binding by interacting with a nearby hydrophobic pocket.

Structure-Activity Relationship (SAR) Insights: Research has shown that strategic modifications can significantly enhance inhibitory potency.

PositionModificationImpact on ActivityRationale
N-1 Benzyl, FluorobenzylPotent ActivityOccupies a hydrophobic pocket near the active site. Fluorine substitution can enhance binding and metabolic stability.
C-3 Long-chain groupsMarkedly Increased Potency[4][6]Extends into a hydrophobic cavity, improving interaction with the enzyme.
C-6 Halogenated benzeneIncreased Potency[6]Enhances binding affinity through additional molecular interactions.
Anticancer Agents: Targeting Diverse Pathways

Indole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines through multiple mechanisms.[7]

  • 14-3-3η Protein Inhibition: Certain derivatives have been developed as inhibitors of the 14-3-3η protein, which is overexpressed in liver cancer. Inhibition of this protein-protein interaction can disrupt cancer cell signaling and induce apoptosis[8].

  • Tubulin Polymerization Inhibition: By modifying the scaffold, dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase (TrxR) have been created, leading to potent anticancer effects with IC50 values in the nanomolar range[7].

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is linked to cancer. Indoline-2-carboxylic acid derivatives (a reduced form of the indole core) have shown potent inhibition of this pathway[9][10].

Below is a diagram illustrating the canonical NF-κB signaling pathway, a key target for some indole-based anticancer agents.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α / LPS Receptor Cell Surface Receptor (e.g., TNFR) TNFa->Receptor 1. Ligand Binding IKK IKK Complex Receptor->IKK 2. Activation IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB:e->NFkB:w Bound & Inactive Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene 6. DNA Binding Indole Indole-2-Carboxylic Acid Derivatives Indole->IKK Inhibition

Caption: Simplified NF-κB signaling pathway targeted by indole derivatives.
Allosteric Modulators: Cannabinoid Receptor 1 (CB1)

Indole-2-carboxamides, derived from the core acid, have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1)[11][12].

Mechanism of Action: Instead of competing with the endogenous ligand at the primary (orthosteric) binding site, these molecules bind to a distinct, allosteric site. This binding event changes the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. This offers a more nuanced approach to receptor modulation compared to simple agonists or antagonists.

SAR Insights:

  • C-3 Substituents: Alkyl groups at the C-3 position profoundly impact the allosteric activity[11].

  • C-5 Substituents: A chloro or fluoro group at the C-5 position enhances potency[12].

  • Amide Moiety: The N-phenethyl piperidine group attached to the C-2 carboxamide is crucial for activity[11].

Synthetic & Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid and its derivatives.

Protocol 1: Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

This protocol outlines a reliable two-step synthesis starting from commercially available ethyl 1H-indole-2-carboxylate.

Rationale: This procedure involves N-alkylation to introduce the fluorobenzyl group, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. Sodium hydride is a strong base suitable for deprotonating the indole nitrogen, facilitating the subsequent nucleophilic attack on the alkyl halide.

G Start Start: Ethyl 1H-indole- 2-carboxylate Step1 Step 1: N-Alkylation Start->Step1 Intermediate Intermediate: Ethyl 1-(3-fluorobenzyl) -1H-indole-2-carboxylate Step1->Intermediate Reagents1 Reagents: 1. Sodium Hydride (NaH) 2. 3-Fluorobenzyl bromide Solvent: Anhydrous DMF Reagents1->Step1 Step2 Step 2: Saponification Intermediate->Step2 Purify Purification (Recrystallization or Chromatography) Step2->Purify Reagents2 Reagents: 1. LiOH or NaOH 2. H₂O / THF / MeOH 3. HCl (acidification) Reagents2->Step2 Product Final Product: 1-(3-Fluorobenzyl)- 1H-indole-2-carboxylic acid Purify->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • N-Alkylation: a. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-indole-2-carboxylate (1.0 eq). b. Dissolve the starting material in anhydrous dimethylformamide (DMF). c. Cool the solution to 0 °C in an ice bath. d. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; handle with extreme care. e. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases. f. Add 3-fluorobenzyl bromide (1.1 eq) dropwise via syringe. g. Allow the reaction to warm to room temperature and stir for 12-18 hours. h. Monitor reaction completion by TLC or LC-MS. i. Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. j. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate ester.

  • Saponification (Ester Hydrolysis): a. Dissolve the crude ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate from the previous step in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio). b. Add lithium hydroxide (LiOH, 3.0-5.0 eq) or sodium hydroxide (NaOH). c. Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-6 hours, monitoring by TLC/LC-MS until the ester is consumed. d. Cool the mixture and remove the organic solvents under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities. f. Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form. g. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. h. The product can be further purified by recrystallization (e.g., from ethanol/water) or flash chromatography if necessary.

Protocol 2: Derivatization to an Amide Library for SAR Studies

This protocol describes a standard amide coupling reaction to explore SAR, for instance, by reacting the synthesized acid with a panel of amines.

Rationale: Amide coupling is a fundamental reaction in medicinal chemistry. Reagents like EDCI (a carbodiimide) activate the carboxylic acid, allowing for nucleophilic attack by an amine to form a stable amide bond[13]. HOBt is often added to suppress side reactions and improve efficiency.

Step-by-Step Methodology:

  • Dissolve 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (e.g., N-(4-(aminomethyl)phenyl)methanesulfonamide, 1.0 eq)[14] and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired amide.

Protocol 3: Biological Evaluation - In Vitro HIV-1 Integrase Assay

This protocol provides a high-level overview of a typical assay to measure the inhibition of the HIV-1 integrase strand transfer reaction.

Rationale: This assay directly measures the enzymatic activity central to the therapeutic hypothesis. It uses recombinant integrase and fluorescently labeled DNA substrates to quantify the strand transfer event. A decrease in the fluorescent signal corresponding to the product indicates inhibition.

G cluster_steps Experimental Steps Prep Assay Preparation Mix Prepare Reaction Mix: - Recombinant Integrase - Labeled Donor DNA - Target DNA - Assay Buffer (with Mg²⁺) Prep->Mix Plate 384-well Plate Compound Add Test Compound (Varying Concentrations) Mix->Compound Incubate Incubate (e.g., 37°C for 60-90 min) Compound->Incubate Stop Stop Reaction (Add Chelating Agent, e.g., EDTA) Incubate->Stop Read Read Fluorescence (Plate Reader) Stop->Read Analyze Data Analysis (Calculate % Inhibition, IC₅₀) Read->Analyze

Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (and its derivatives) in DMSO to create a range of test concentrations.

  • Reaction Setup: In a 384-well microplate, add the test compounds, positive controls (known INSTIs like Raltegravir), and negative controls (DMSO vehicle).

  • Enzyme/Substrate Addition: Add a pre-mixed solution containing recombinant HIV-1 integrase protein, a fluorescently-labeled donor DNA substrate, and a target DNA substrate in a reaction buffer containing MgCl₂.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60-90 minutes) to allow the strand transfer reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution containing a strong chelating agent like EDTA, which sequesters the Mg²⁺ ions necessary for catalysis.

  • Signal Detection: Read the plate using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Scilit. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]

  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. ResearchGate. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. UCC CORA. [Link]

  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the In Vivo Evaluation of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive experimental framework for the in vivo characterization of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, a novel small molecule with therapeutic potential. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Derivatives of indole and indole-2-carboxylic acid have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, phased approach to preclinical in vivo testing. The protocols herein are structured not merely as procedural steps but as a self-validating system, grounded in established pharmacological principles to ensure the generation of robust, reliable, and translatable data.[6][7] The objective is to efficiently determine the compound's safety profile, pharmacokinetic properties, and efficacy in relevant disease models, thereby providing the critical data necessary to support further development.[6][8]

Compound Profile & Scientific Rationale

Compound: 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid Structural Class: Indole-2-carboxylic acid derivative

The indole ring system is a versatile scaffold renowned for its ability to interact with a multitude of biological targets.[1] Its presence in the amino acid tryptophan makes it a fundamental component in human biology, influencing neurotransmitters like serotonin and melatonin.[5] In drug discovery, indole derivatives have been successfully developed as:

  • Anti-inflammatory agents: Indomethacin, a classic nonsteroidal anti-inflammatory drug (NSAID), is a prime example.[1] Many indole derivatives exert their effects by modulating key inflammatory pathways such as NF-κB and COX-2.[1]

  • Anticancer therapeutics: Vinca alkaloids (vinblastine, vincristine) are indole-based compounds that inhibit tubulin polymerization, a cornerstone of chemotherapy.[1] Other derivatives target protein kinases and histone deacetylases (HDACs).[1][2]

  • Analgesics: The role of indole compounds in modulating pain pathways is an active area of research, often linked to their anti-inflammatory properties.[4]

Given this precedent, the proposed in vivo testing strategy for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid will prioritize the investigation of its potential anti-inflammatory, analgesic, and anticancer activities. This focused approach is based on the high probability of identifying a pharmacological effect within these domains.

Overall Preclinical In Vivo Development Strategy

The path from a promising compound to a clinical candidate requires a structured sequence of in vivo studies.[6] This process is designed to first establish safety and drug-like properties before committing resources to more complex and lengthy efficacy models. Our strategy is divided into two principal phases, following initial formulation and vehicle selection.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Decision Point MTD Acute Toxicity & MTD Determination PK Pharmacokinetic (PK) Profiling MTD->PK Informs dose selection Inflammation Anti-Inflammatory Models (e.g., Paw Edema) PK->Inflammation Informs dosing regimen Analgesia Analgesic Models (e.g., Writhing Test) PK->Analgesia Informs dosing regimen Oncology Oncology Models (e.g., Xenograft) PK->Oncology Informs dosing regimen GoNoGo Go / No-Go for Advanced Studies Inflammation->GoNoGo Analgesia->GoNoGo Oncology->GoNoGo Start Test Compound Start->MTD

Caption: High-level workflow for the in vivo evaluation of a novel compound.

Phase 1: Foundational In Vivo Assessment

The primary goal of this phase is to understand the compound's safety tolerance and its behavior within a biological system, which is essential for designing meaningful efficacy studies.[9][10]

Protocol: Maximum Tolerated Dose (MTD) Determination

Rationale: The MTD study is a critical first step to identify the highest dose that can be administered without causing unacceptable toxicity or mortality.[11] It defines the therapeutic window and is fundamental for selecting dose levels in subsequent studies.[9][12]

Methodology:

  • Animal Model: Healthy, female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign 3-5 mice per group.

  • Vehicle Control: The vehicle used to dissolve/suspend the compound must be administered to a control group to ensure it has no intrinsic effects.

  • Dose Escalation:

    • Administer single, escalating doses of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid to each cohort.

    • The route of administration should match the intended clinical route, if known. Intraperitoneal (i.p.) or oral (p.o.) gavage are common starting points.

    • A suggested dose-escalation scheme is logarithmic (e.g., 10, 30, 100, 300, 1000 mg/kg).[12]

  • Monitoring: Observe animals intensively for the first 4 hours post-administration, then at 24, 48, and 72 hours, and daily for up to 14 days.[13]

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, convulsions).

    • Body Weight: Measure body weight daily. A loss of >15-20% is a key indicator of toxicity.

    • Mortality: Record the number and time of any deaths.

  • MTD Definition: The MTD is defined as the highest dose that causes no mortality and no more than a 10-15% reduction in body weight, with any signs of toxicity being transient and fully reversible.

Dose Group (mg/kg) N (mice) Route of Administration Primary Observations
Vehicle Control5p.o. or i.p.Normal behavior, weight gain
105p.o. or i.p.Monitor for any adverse signs
305p.o. or i.p.Monitor for any adverse signs
1005p.o. or i.p.Monitor for any adverse signs
3005p.o. or i.p.Monitor for any adverse signs
10005p.o. or i.p.Monitor for any adverse signs
Protocol: Preliminary Pharmacokinetic (PK) Profiling

Rationale: A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10][14] Understanding its half-life (t½), maximum concentration (Cmax), and time to reach Cmax (Tmax) is crucial for designing an effective dosing schedule (e.g., once vs. twice daily) for efficacy studies.[10]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are often used due to their larger size, which facilitates serial blood sampling.

  • Dosing: Administer a single dose of the compound at a level well below the MTD (e.g., 1/10th of MTD). Include both intravenous (i.v.) and the intended therapeutic route (e.g., p.o.) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points.

  • Sample Processing: Process blood to plasma, and store frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Time Point Action
0 min (Pre-dose)Collect baseline blood sample
2 min (post-i.v. only)Blood sample
5 minBlood sample
15 minBlood sample
30 minBlood sample
1 hrBlood sample
2 hrBlood sample
4 hrBlood sample
8 hrBlood sample
24 hrBlood sample

Phase 2: In Vivo Efficacy Evaluation

Based on the established profile of indole derivatives, the following validated models are recommended to screen for efficacy.[1][4] Each protocol must include a vehicle control group and a positive control (a known, clinically relevant drug) to validate the assay's performance.[15][16]

Protocol: Carrageenan-Induced Paw Edema (Anti-Inflammatory Activity)

Rationale: This is a classic, robust, and highly reproducible model of acute inflammation.[15][16][17] It is widely used to evaluate the efficacy of NSAIDs and other anti-inflammatory agents. The inflammatory response is mediated by histamine, serotonin, bradykinin, and prostaglandins, providing insight into the compound's potential mechanism.[18]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation COX2_Induction COX-2 Gene Transcription NFkB_Activation->COX2_Induction Prostaglandins Prostaglandin Production COX2_Induction->Prostaglandins Leads to Inflammation Pain, Edema, Fever Prostaglandins->Inflammation Indole Indole Derivatives (Potential Target) Indole->IKK Inhibits? Indole->COX2_Induction Inhibits?

Caption: Potential mechanism of action via the NF-κB and COX-2 inflammatory pathways.[1]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Group Allocation (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound at three dose levels (e.g., low, medium, high, based on MTD/PK data).

  • Dosing: Administer the test compound, positive control, or vehicle orally 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume (plethysmometrically) or thickness (with calipers) immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.

Protocol: Acetic Acid-Induced Writhing (Analgesic Activity)

Rationale: This model assesses peripheral analgesic activity by inducing visceral pain.[19][20] The injection of acetic acid causes irritation and the release of pain mediators like prostaglandins and bradykinin, leading to a characteristic "writhing" or stretching response. It is a sensitive model for detecting the effects of NSAIDs and other analgesics.[17]

Methodology:

  • Animal Model: Male Swiss Albino mice (20-25g).

  • Group Allocation (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Aspirin, 100 mg/kg, p.o.)

    • Group 3-5: Test Compound at three dose levels.

  • Dosing: Administer the compounds/vehicle orally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 10-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing relative to the vehicle control.

Protocol: Human Tumor Xenograft Model (Anticancer Activity)

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[21] They allow for the evaluation of a compound's ability to inhibit tumor growth in an in vivo setting, providing crucial data on efficacy that can guide clinical development.[22][23]

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NU/NU nude or SCID mice), 6-8 weeks old.

  • Cell Line Selection: Choose a human cancer cell line relevant to the compound's potential target (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Tumor Implantation: Subcutaneously inject a suspension of 1-5 million tumor cells in Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Group Allocation & Dosing: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (a standard-of-care chemotherapy for that cancer type)

    • Group 3-4: Test Compound at two dose levels.

    • Administer treatment according to a schedule determined by PK data (e.g., daily, p.o.).

  • Endpoints:

    • Tumor Volume: Primary efficacy endpoint.

    • Body Weight: Monitor for signs of toxicity.

    • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (~1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis: Compare the mean tumor growth curves between groups. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group. At the end of the study, tumors can be excised for biomarker or histological analysis.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information.
  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology.
  • In Vivo Oncology Models for Drug Discovery. Crown Bioscience.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus.
  • Advanced in vivo inflammation & immunology models. Nuvisan.
  • Novel in vivo models for better treatment development in cancer. Technology Networks.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology.
  • In vivo models for cancer stem cell research: a practical guide for frequently used animal models and available biomarkers. PubMed.
  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. National Center for Biotechnology Information.
  • In Vivo Pain Models. Charles River Laboratories.
  • Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Sygnature Discovery.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences.
  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. American Association for Cancer Research.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information.
  • In-Vivo Models for Management of Pain. Scientific Research Publishing.
  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. Melior Discovery.
  • In Vivo Toxicology Studies: Understanding Their Importance in Drug Development. NorthEast BioLab.
  • FDA Requirements for Preclinical Studies. Karger Publishers.
  • In vivo toxicology studies - Drug development. Vivotecnia.
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. LinkedIn.
  • Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO).
  • In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer.
  • Toxicology Studies. Pacific BioLabs.
  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. U.S. Food and Drug Administration.
  • Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. Benchchem.
  • In vivo toxicology and safety pharmacology. Nuvisan.
  • Preclinical Studies in Drug Development. PPD.
  • How to calculate a right dose for in vivo study? ResearchGate.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene International Ltd..
  • What is in vivo testing? Biobide.
  • In Vivo ADME Testing in Drug Development: A Short Guide. WuXi AppTec.

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(3-fluorobenzyl)-1H-indole-2-carboxylic acid is a critical two-step workflow commonly utilized in drug development. While structurally straightforward, the ambident nature of the indole core and the instability of the final carboxylic acid introduce significant chemoselectivity and stability challenges.

This guide provides a deep dive into the mechanistic causality of common side reactions—specifically C3-alkylation and decarboxylation—alongside self-validating protocols to ensure reproducible yields.

Mechanistic Workflow & Competing Pathways

The synthesis relies on the N-alkylation of an indole-2-carboxylate ester, followed by saponification. Because the indole anion is an ambident nucleophile, the electrophile (3-fluorobenzyl bromide) can attack at either the N1 or C3 position[1]. Furthermore, the final isolated product is highly sensitive to acidic and thermal degradation[2].

Pathway SM Ethyl indole-2-carboxylate (Starting Material) Int Ethyl 1-(3-fluorobenzyl)- 1H-indole-2-carboxylate SM->Int N-Alkylation (DMF, 0°C to RT) Side1 C3-Alkylated Byproduct SM->Side1 Competing C3-Alkylation AlkAgent 3-Fluorobenzyl bromide + NaH Base AlkAgent->Int Prod 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid Int->Prod 1. LiOH, THF/H2O 2. Mild Acidification Side2 Decarboxylated Byproduct Int->Side2 Harsh Acid/Heat (Decarboxylation)

Workflow for 1-(3-fluorobenzyl)-1H-indole-2-carboxylic acid synthesis and side reactions.

Quantitative Analysis of Reaction Conditions

The regioselectivity of the alkylation step is heavily dictated by the choice of base, solvent, and the resulting counter-ion state[3]. Tight ion pairs block the N1 position, forcing the electrophile to react at the inherently nucleophilic C3 position. Solvating the counter-ion exposes the N1 site, driving the desired N-alkylation[1].

Table 1: Influence of Reaction Conditions on Regioselectivity (N1 vs. C3)

Base (Eq.)SolventTemp (°C)Counter-Ion StatePredominant SiteEst. N1:C3 Ratio
NaH (1.2)DMF0 to 25Loose / SolvatedN1-Alkylation> 95:5
KOH (aq)Acetone20Phase-transfer-likeN1-Alkylation> 90:10
K₂CO₃ (2.0)MeCN80Solvated (K⁺)N1-Alkylation85:15
LiHMDS (1.1)THF-78 to 25Tight Ion Pair (Li⁺)C3-Alkylation / Mix< 50:50

Data synthesized from established regioselectivity studies on indole-2-carboxylates[3],[1],[4].

Self-Validating Experimental Protocols

To guarantee success, the following methodologies incorporate built-in validation checkpoints. If a checkpoint fails, halt the workflow and consult the troubleshooting section.

Protocol A: Regioselective N-Alkylation
  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve ethyl indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Validation Checkpoint 1: Observe immediate evolution of H₂ gas (bubbling). The solution will transition from colorless to a clear, pale yellow, confirming the generation of the indolate anion.

  • Alkylation: Stir for 30 minutes at 0 °C. Add 3-fluorobenzyl bromide (1.1 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature for 2–4 hours.

    • Validation Checkpoint 2: Perform TLC (Hexane/EtOAc 4:1). The N-alkylated intermediate will elute higher (Rf ~0.7) than the starting material (Rf ~0.4) due to the loss of the hydrogen-bond donating N-H group.

  • Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with water (5x) to remove DMF, then brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Saponification & Decarboxylation-Free Isolation
  • Hydrolysis: Dissolve the crude ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4–6 hours.

    • Validation Checkpoint 3: TLC (Hexane/EtOAc 3:1). The ester spot (Rf ~0.7) must completely disappear, leaving only baseline material (the lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF and MeOH. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.

  • Controlled Acidification: Cool the aqueous layer to 0 °C in an ice bath. Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0.

    • Validation Checkpoint 4: A dense white/off-white precipitate will form as the pH drops below 5. Do not allow the pH to drop below 2.

  • Isolation: Filter the precipitate immediately, wash with ice-cold water, and dry under high vacuum at room temperature. Do not apply heat.

Troubleshooting & FAQs

Q: Why am I seeing a significant amount of C3-alkylated byproduct in my NMR? A: This is a failure of regiocontrol caused by the counter-ion state. The C3 position of the indole ring is inherently more nucleophilic in its neutral state[1]. When deprotonated, the negative charge is delocalized. If you use a solvent/base combination that creates a "tight ion pair" (e.g., Li⁺ in THF), the metal cation coordinates strongly to the N1 nitrogen and the adjacent ester carbonyl, sterically blocking the N1 site. Action: Switch to NaH in DMF. The highly polar nature of DMF solvates the Na⁺ ion, creating a "loose ion pair" that exposes the N1 position for direct SN2 attack by the 3-fluorobenzyl bromide[3],[1].

Q: My final product yield is extremely low, and the NMR shows the absence of the carboxylic acid proton, but a new peak in the aromatic region. What happened? A: Your product underwent decarboxylation. Indole-2-carboxylic acids are highly susceptible to losing CO₂ under acidic or thermal conditions[2]. Mechanistically, the electron-rich pyrrole ring facilitates protonation at the C3 position, generating a stabilized iminium-like intermediate. This intermediate rapidly undergoes C2-carboxyl bond cleavage, releasing CO₂ and rearomatizing to form 1-(3-fluorobenzyl)indole. Action: During Protocol B, ensure you only acidify to pH 3.5–4.0 at 0 °C. Never use concentrated HCl, and never heat the product during vacuum drying.

Q: Can I skip the esterification and directly alkylate the commercially available indole-2-carboxylic acid? A: It is highly discouraged. While it is theoretically possible to use >2 equivalents of base to form the dianion, the carboxylate oxygen is a strong nucleophile. Reacting this with 3-fluorobenzyl bromide will lead to competing O-alkylation (forming the 3-fluorobenzyl ester) alongside N-alkylation. Utilizing the ethyl ester acts as a necessary protecting group to ensure absolute chemoselectivity.

Q: Why did my reaction mixture turn dark brown/red upon the addition of NaH? A: Indolate anions are electron-rich and prone to rapid oxidation in the presence of atmospheric oxygen, leading to highly colored polymeric byproducts. Action: Ensure your DMF is anhydrous and thoroughly degassed. Maintain a strict inert atmosphere (Argon preferred) during the deprotonation step.

References[3] Title: Regioselective N-Alkylation of Methyl Indole-2-carboxylate

Source: tandfonline.com URL: 1] Title: Technical Support Center: Selective N-Alkylation of Indoles Source: benchchem.com URL: 4] Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: mdpi.com URL: 2] Title: One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: rsc.org URL:

Sources

Technical Support Center: Optimizing 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of N-alkylated indole-2-carboxylic acids is a critical workflow in the development of antiviral entry inhibitors and anti-inflammatory agents. While the two-step sequence (N-alkylation followed by saponification) appears straightforward on paper, researchers frequently encounter yield-limiting bottlenecks due to the unique electronic properties of the indole core and the lipophilicity of the intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to ensure >85% overall yields.

Diagnostic Workflows

ReactionPathway N1 Ethyl 1H-indole- 2-carboxylate N2 Ethyl 1-(3-fluorobenzyl)- 1H-indole-2-carboxylate N1->N2 3-FBzBr, NaH DMF, 0°C to RT N3 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid N2->N3 NaOH, THF/MeOH then HCl (pH 2)

Fig 2. Two-step synthesis workflow: N-alkylation followed by base-catalyzed saponification.

TroubleshootingTree A Low Yield in Synthesis? B Analyze LC-MS/TLC A->B C Unreacted Indole Ester B->C Step 1 D O-Alkylation / Side Products B->D Step 1 E Incomplete Hydrolysis B->E Step 2 C1 Switch to NaH/DMF or Increase Temp C->C1 D1 Use Ester Protection Ensure Anhydrous Base D->D1 E1 Use THF:MeOH:H2O Increase NaOH to 5 eq E->E1

Fig 1. Diagnostic decision tree for troubleshooting 1-(3-fluorobenzyl)-1H-indole-2-carboxylic acid.

Module 1: N-Alkylation Troubleshooting (Step 1)

Q: My N-alkylation using weak bases (e.g., K₂CO₃) in acetone is stalling at 50% conversion. How can I drive it to completion? A: The causality here lies in the pKa of the indole N-H (~16.2). The indole nitrogen is weakly nucleophilic because its lone pair is delocalized into the aromatic pi-system. While aqueous KOH in acetone can work for highly reactive, unhindered systems, it often leads to incomplete conversion for substituted benzyl halides[1]. To achieve >90% yield, you must irreversibly deprotonate the indole N-H. 2 utilize Sodium Hydride (NaH) in anhydrous DMF or THF[2]. This generates a highly nucleophilic indolide anion that rapidly and completely attacks 3-fluorobenzyl bromide.

Q: I am seeing transesterification or O-alkylation side products on my LC-MS. How do I prevent this? A: If you use alkoxide bases like NaOMe in methanol, 1[1]. Always use a non-nucleophilic base (like NaH) in an aprotic solvent (DMF). Furthermore, never start with the free indole-2-carboxylic acid; the carboxylate oxygen is significantly more nucleophilic than the neutral indole nitrogen, which will lead to O-alkylation (esterification). Always use the ethyl ester protected building block.

Module 2: Saponification & Isolation (Step 2)

Q: The ester hydrolysis is incomplete even after refluxing in aqueous NaOH for 24 hours. A: Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate is highly lipophilic. In purely aqueous systems, the reaction is limited by phase boundaries, preventing the hydroxide ion from reaching the ester carbonyl. You must use a miscible co-solvent system. A 3 uses a THF:MeOH:H₂O (approx. 3:2:1) mixture with 5.0 equivalents of NaOH[3]. THF solubilizes the bulky indole, MeOH acts as a phase-transfer bridge, and water delivers the hydroxide nucleophile.

Q: I lose a significant amount of product during the final acidification and extraction. How do I improve recovery? A: 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid will precipitate directly from the aqueous layer if acidified correctly, bypassing the need for messy extractions. However, over-acidification (pH < 1) combined with residual heat can cause acid-catalyzed decarboxylation of the indole-2-carboxylic acid. Chill the reaction to 0–5 °C and slowly add 2N HCl until pH 2–3 is reached[3]. This maximizes precipitation without degrading the product.

Quantitative Data Summary

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Base (Alkylation) K₂CO₃ / AcetoneNaH / DMF Irreversible deprotonation of weakly nucleophilic indole N-H>90%
Base (Alkylation) NaOMe / MeOHNaH / DMF Prevents transesterification side-reactions>90%
Solvent (Hydrolysis) Aqueous NaOHTHF:MeOH:H₂O Overcomes lipophilicity of the N-benzylated intermediate>85%
Isolation (pH) pH < 1 (Room Temp)pH 2-3 (0-5 °C) Prevents acid-catalyzed decarboxylation of the productN/A

Self-Validating Experimental Protocols

Protocol A: High-Yield N-Alkylation

Synthesis of Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate

  • Preparation: Charge an oven-dried round-bottom flask with ethyl 1H-indole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C under an N₂ atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: You must observe immediate H₂ gas evolution. The solution will transition to a deep yellow/orange color, confirming the formation of the indolide anion.

  • Alkylation: Stir for 30 minutes at 0 °C, then add 3-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Self-Validation Checkpoint: Spot a TLC plate (20% EtOAc/Hexanes). The starting material (lower Rf) should be completely consumed, replaced by a single, highly UV-active spot (higher Rf).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Phase-Transfer Saponification

Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

  • Solubilization: Dissolve the crude ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate in a THF:MeOH mixture (3:2 ratio, ~3.0 mL/mmol).

  • Hydrolysis: Add aqueous NaOH (5.0 eq, dissolved in a minimum amount of water) to the stirring solution.

  • Reaction: Stir at room temperature overnight (12-16 hours).

    • Self-Validation Checkpoint: Spot a TLC plate. The high-Rf ester spot should disappear entirely, replaced by a baseline spot (the sodium carboxylate salt) that does not move in standard non-polar solvent systems.

  • Concentration: Concentrate the mixture under reduced pressure to strip off the THF and MeOH (do not evaporate to total dryness).

  • Precipitation: Dilute the remaining aqueous layer with distilled water and cool to 0 °C in an ice bath. Acidify dropwise with 2N HCl until the pH reaches 2–3.

    • Self-Validation Checkpoint: A thick white or off-white precipitate of the free carboxylic acid will immediately crash out of the solution.

  • Isolation: Filter the precipitate through a Büchner funnel, wash thoroughly with ice-cold water to remove trapped salts, and dry under high vacuum to afford the final product.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL:[Link]

  • N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors Source: PMC (NIH) URL:[Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

HPLC Technical Support Center: Resolving Peak Shape Anomalies in Acidic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. For researchers and drug development professionals, poor peak shape—whether tailing, fronting, or splitting—compromises integration accuracy, resolution, and method reproducibility. Acidic compounds (such as carboxylic acids and resin acids) present unique thermodynamic challenges due to their ionizable nature and potential for secondary interactions.

This guide is engineered to move beyond superficial fixes. It provides mechanistic explanations, self-validating diagnostic workflows, and field-proven Standard Operating Procedures (SOPs) to permanently resolve peak shape degradation.

Part 1: The Diagnostic Workflow

Before adjusting method parameters, you must isolate whether the anomaly is a physical system defect or a chemical/thermodynamic interaction .

PeakShapeDiagnostics Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) CheckScope Does it affect ALL peaks or ONLY acidic peaks? Start->CheckScope AllPeaks ALL Peaks Affected (Physical / System Issue) CheckScope->AllPeaks All Peaks SpecificPeaks ONLY Acidic Peaks Affected (Chemical / Thermodynamic Issue) CheckScope->SpecificPeaks Specific Peaks PhysicalCheck Check Column Void, Frit Blockage, or Extra-Column Volume AllPeaks->PhysicalCheck ChemicalCheck Evaluate Mobile Phase pH, Buffer Capacity, & Silanol Interactions SpecificPeaks->ChemicalCheck ActionPhysical Replace Frit / Column or Reduce Tubing ID PhysicalCheck->ActionPhysical ActionChemical Adjust pH < pKa - 2 or use End-Capped Column ChemicalCheck->ActionChemical

Diagnostic decision tree for isolating physical vs. chemical HPLC peak shape anomalies.

Part 2: Deep-Dive Troubleshooting Q&A

Q1: Why do my acidic compounds exhibit severe peak tailing, and how does the mobile phase pH drive this phenomenon? A1: Peak tailing in acidic compounds is primarily a chemical issue driven by mixed-mode retention mechanisms. In an ideal reversed-phase separation, retention occurs purely through hydrophobic partitioning. However, if the mobile phase pH is not strictly controlled, the acidic analyte exists in a dynamic equilibrium between its protonated (neutral) and ionized states. This dual-state existence causes the molecules to travel at slightly different velocities, resulting in peak broadening and tailing[1].

Furthermore, ionized acidic compounds can undergo secondary interactions with trace metal impurities (like Fe or Ni) embedded in the silica lattice, acting as chelation sites[2]. To resolve this, the mobile phase pH must be adjusted to at least 2 pH units below the pKa of the acidic analyte[3]. At this pH, the carboxyl groups are fully protonated (non-ionized), which maximizes hydrophobic retention and suppresses secondary interactions[3].

Q2: How can I definitively prove whether my peak tailing is caused by chemical interactions or a physical system defect (like a column void)? A2: You must employ a self-validating test using a neutral marker. Physical defects—such as a void at the column head, a partially clogged frit, or excessive extra-column volume—will uniformly distort the flow profile of the entire chromatographic band[4]. Chemical issues, conversely, only affect compounds with specific functional groups.

The Validation Protocol: Inject a highly pure, neutral, hydrophobic compound (e.g., toluene or uracil) under your current method conditions.

  • If the neutral marker exhibits tailing, the issue is physical[4]. You must inspect the system for dead volume or replace the column/frit.

  • If the neutral marker elutes as a perfectly symmetrical Gaussian peak, but your acidic analyte tails, the issue is chemical[4]. You must optimize the mobile phase pH or switch to a highly end-capped, high-purity Type B silica column[3].

Q3: I am observing peak fronting and occasionally split peaks for my acidic analytes. What is the mechanistic cause? A3: Peak fronting (a sloping leading edge) and splitting almost exclusively point to a sample-solvent mismatch or column mass overload.

  • Solvent Mismatch: If your sample is dissolved in a solvent with a higher eluotropic strength (e.g., 100% acetonitrile) than the starting mobile phase (e.g., 10% acetonitrile), the analyte travels rapidly through the column before partitioning properly into the stationary phase, causing fronting or splitting.

  • pH Splitting: If the pH of the mobile phase is too close to the analyte's pKa, split peaks or shoulders might be observed simply due to the presence of both ionized and non-ionized species in the sample.

  • Mass Overload: Injecting too high a concentration saturates the stationary phase active sites at the column head. The excess molecules are forced to travel ahead of the main band[1].

Part 3: Quantitative Diagnostic Parameters

To maintain a state of control, compare your method parameters against these established quantitative thresholds. Deviations from these ranges are the primary drivers of peak shape degradation.

ParameterOptimal Range / ThresholdSymptom if Out of SpecMechanistic Consequence
USP Tailing Factor (

)
1.0 – 1.2

(Tailing)
Indicates secondary chemical interactions or physical voids[5].
Mobile Phase pH

Tailing / BroadeningPartial ionization leads to dual retention mechanisms and chelation[3].
Buffer Concentration 10 – 50 mMRetention time drift, TailingInsufficient capacity to maintain localized pH at the column head during injection[3].
Injection Volume

of initial peak volume
Fronting / SplittingMass overload saturates stationary phase active sites[6].
Injection Solvent Strength

Mobile phase strength
Fronting / SplittingAnalyte travels too fast before partitioning into the stationary phase.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Mobile Phase Optimization for Acidic Analytes

This protocol ensures a robust, self-validating chemical environment to prevent ionization-induced tailing.

Step 1: Calculate Target pH Identify the pKa of your target acidic compound. Calculate your target mobile phase pH to be exactly 2.0 units below the pKa[3]. (Example: For an acid with pKa 4.5, target pH = 2.5).

Step 2: Select the Appropriate Buffer Choose a buffer that has a pKa close to your target mobile phase pH to ensure maximum buffering capacity[3]. For a target pH of 2.5–3.0, formate or phosphate buffers are optimal.

Step 3: Prepare and Measure Prepare the aqueous buffer solution at a concentration of 10 to 50 mM[3]. Critical: Always measure and adjust the pH of the aqueous portion before adding any organic modifiers (like acetonitrile or methanol), as organic solvents shift the apparent pH.

Step 4: System Validation Inject your sample. If the retention time shifts across multiple consecutive injections, your buffer capacity is insufficient to overcome the sample matrix. Increase the buffer concentration within the 10–50 mM window[3].

SOP 2: The Neutral Marker Validation Protocol

Use this protocol to definitively separate physical hardware failures from chemical method failures.

Step 1: Prepare the Marker Prepare a 10 µg/mL solution of a neutral, hydrophobic marker (e.g., Toluene) dissolved in the initial mobile phase composition. Step 2: Execute Injection Inject the neutral marker using the exact flow rate, temperature, and mobile phase conditions as your problematic acidic analyte method. Step 3: Calculate Asymmetry Calculate the USP Tailing Factor (


) for the neutral marker.
Step 4: Interpret and Act 
  • If

    
     for the neutral marker: Initiate physical system maintenance. Check for loose PEEK fittings[7], replace the in-line filter, or replace the column inlet frit[6].
    
  • If

    
     for the neutral marker but 
    
    
    
    for the acidic analyte: The hardware is intact. Initiate SOP 1 to correct the chemical environment, or switch to a highly end-capped column to mask residual silanols[3].

Part 5: References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at: [Link]

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." Alwsci.com. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." Axionlabs.com. Available at: [Link]

  • Hawach. "Reasons for Peak Tailing of HPLC Column." Hawachhplccolumn.com. Available at:[Link]

  • International Journal of Pharmaceutical Research and Applications. "An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting." Ijprajournal.com. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage and handling of this compound. Our goal is to equip you with the knowledge to minimize degradation, ensuring the integrity and reliability of your experimental results.

Introduction: Understanding the Molecule

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is a multifaceted molecule with a stable indole core. However, the presence of the N-benzyl group, the C2-carboxylic acid, and the fluorine substituent introduces specific vulnerabilities. The indole ring is electron-rich and susceptible to oxidation, while the carboxylic acid group can undergo decarboxylation. The N-benzyl group, while generally stable, can influence the electronic properties of the indole ring and may have its own degradation pathways. This guide will address the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid?

For long-term stability, the solid compound should be stored at -20°C or lower, under an inert atmosphere such as argon or nitrogen, and protected from light.[1][2] These conditions are crucial to minimize thermal degradation, oxidation, and photodegradation.

Q2: How should I store solutions of this compound for short-term use?

For short-term storage of solutions, it is recommended to use a suitable solvent, prepare fresh solutions when possible, and store them at 2-8°C, protected from light. If the solvent is aqueous, ensure the pH is controlled, as both acidic and basic conditions can promote degradation.

Q3: What are the primary degradation pathways I should be concerned about?

The primary degradation pathways for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid are:

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized species.

  • Decarboxylation: The indole-2-carboxylic acid moiety can lose carbon dioxide, especially when heated.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Fluorinated compounds can undergo photolysis, potentially leading to defluorination.[4][5][6][7][8]

  • Hydrolysis: While the N-benzyl group is generally stable, extreme pH conditions could potentially affect the molecule's integrity.

Q4: How does the 3-fluorobenzyl substituent affect the stability of the molecule?

The fluorine atom is an electron-withdrawing group, which can influence the electronic properties of the benzyl and indole rings.[9] This can affect the susceptibility of the indole ring to oxidation. While the C-F bond is generally strong, aromatic fluorides can be susceptible to photolytic degradation.[4][5][6][7][8]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent results over time Degradation of the compound due to improper storage.1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light. 2. Perform a purity analysis (e.g., by HPLC) on your stock to check for degradation products. 3. Prepare fresh solutions for critical experiments.
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS to identify the degradation products. 2. Compare the degradation profile with known potential degradation pathways (see diagrams below). 3. Implement stricter storage and handling procedures to prevent further degradation.
Discoloration of the solid compound or solution Likely due to oxidation or photodegradation.1. Immediately transfer the compound to a light-protected container under an inert atmosphere. 2. Store at a lower temperature. 3. Consider repurifying the material if the discoloration is significant.

Visualizing Degradation: Pathways and Workflows

To better understand the potential degradation of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, the following diagrams illustrate the likely chemical transformations and a recommended experimental workflow for stability testing.

Potential Degradation Pathways A 1-(3-Fluorobenzyl)-1H-indole- 2-carboxylic acid B Oxidized Products (e.g., N-oxides, hydroxylated indoles) A->B Oxidation (O2, light, heat) C 1-(3-Fluorobenzyl)-1H-indole (Decarboxylation Product) A->C Decarboxylation (Heat) D Photodegradation Products (e.g., defluorinated species, ring-opened products) A->D Photodegradation (UV/Vis Light)

Caption: Potential degradation routes for the target molecule.

Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare solutions of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid B Acid/Base Hydrolysis A->B C Oxidative Stress (e.g., H2O2) A->C D Thermal Stress (Elevated Temperature) A->D E Photostability (UV/Vis Light Exposure) A->E F Time-point Sampling B->F C->F D->F E->F G HPLC/UPLC Analysis (Purity and Degradant Profiling) F->G H LC-MS Analysis (Degradant Identification) G->H I Assess Purity Loss G->I H->I J Identify and Quantify Degradants H->J K Determine Degradation Rate and Pathway I->K J->K

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preparative quantities. We will address common challenges, provide detailed, field-tested protocols, and explain the chemical reasoning behind key process decisions to ensure a successful, reproducible, and safe scale-up campaign.

I. Synthetic Strategy Overview

The most robust and widely adopted method for preparing N-alkylated indole-2-carboxylic acids on a larger scale involves a two-step sequence. This approach circumvents issues related to the poor solubility and competing reactivity of indole-2-carboxylic acid itself. The strategy is as follows:

  • N-Alkylation: The commercially available ethyl or methyl indole-2-carboxylate is N-alkylated using a suitable 3-fluorobenzyl halide. This step requires careful selection of base and solvent to ensure high regioselectivity for the desired N1-alkylation over the competing C3-alkylation.[1][2]

  • Ester Hydrolysis (Saponification): The intermediate ester is hydrolyzed under basic conditions to yield the target carboxylic acid. This step must be optimized to prevent potential side reactions like decarboxylation.[3]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Workup cluster_2 Step 3: Purification start_material Ethyl 1H-indole- 2-carboxylate reagent1 1. Base (e.g., NaH) 2. 3-Fluorobenzyl Bromide start_material->reagent1 intermediate Ethyl 1-(3-Fluorobenzyl)- 1H-indole-2-carboxylate reagent1->intermediate reagent2 Base (e.g., LiOH, NaOH) in Solvent (e.g., THF/H2O) intermediate->reagent2 crude_product Crude 1-(3-Fluorobenzyl)- 1H-indole-2-carboxylic acid reagent2->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure Target Compound purification->final_product

Caption: High-level workflow for the synthesis of the target compound.

II. Detailed Experimental Protocols

Protocol 1: Scale-Up N-Alkylation of Ethyl 1H-indole-2-carboxylate

This protocol is designed for a ~100 g scale of the starting ester.

Materials:

  • Ethyl 1H-indole-2-carboxylate: 100 g

  • Sodium Hydride (NaH), 60% dispersion in mineral oil: 23.3 g (1.1 eq)

  • 3-Fluorobenzyl bromide: 104.5 g (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 1 L

  • Toluene, Ethyl Acetate, Deionized Water, Brine

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a dry 3 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with anhydrous DMF (1 L).

  • NaH Addition: Begin stirring and cool the DMF to 0-5 °C using a circulating chiller. Add the sodium hydride (60% dispersion) portion-wise, ensuring the temperature does not exceed 10 °C. Causality Note: Portion-wise addition is critical on scale-up to manage the exotherm and the rate of hydrogen gas evolution. DMF is a common solvent for this reaction, but be aware that its combination with NaH can sometimes lead to unpredictable behavior on a very large scale.[4]

  • Indole Addition: Dissolve the ethyl 1H-indole-2-carboxylate (100 g) in anhydrous DMF (200 mL). Transfer this solution to the addition funnel and add it dropwise to the NaH suspension over 60-90 minutes, maintaining the internal temperature at 0-5 °C.

  • Deprotonation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure complete formation of the indolate anion. The mixture will typically become a thick, stirrable slurry.

  • Alkylation: Add the 3-fluorobenzyl bromide dropwise via the addition funnel over 60 minutes, again maintaining the temperature below 10 °C. Causality Note: Controlling the temperature minimizes potential side reactions.

  • Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reactor back to 0-5 °C. Slowly and cautiously add deionized water (500 mL) dropwise to quench the excess NaH. Safety Critical: The quench is highly exothermic and releases hydrogen gas. Ensure adequate cooling and ventilation.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Add ethyl acetate (1 L) and water (500 mL). Separate the layers. Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate, typically as an oil or low-melting solid. This crude material is often of sufficient purity for the subsequent hydrolysis step.

Protocol 2: Scale-Up Hydrolysis to 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Materials:

  • Crude Ethyl 1-(3-Fluorobenzyl)-1H-indole-2-carboxylate (from previous step)

  • Lithium Hydroxide (LiOH) monohydrate: 44 g (~3 eq)

  • Tetrahydrofuran (THF): 800 mL

  • Deionized Water: 400 mL

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Ethyl Acetate, Brine

Procedure:

  • Setup: In a 3 L reactor, dissolve the crude ester in THF (800 mL). Add the deionized water (400 mL).

  • Base Addition: Add the LiOH monohydrate (44 g) to the solution. Causality Note: LiOH is often preferred for ester hydrolysis as it can be effective at lower temperatures, reducing the risk of side reactions like decarboxylation compared to NaOH or KOH.[3]

  • Reaction: Heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Workup - Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Workup - Acidification: Dilute the remaining aqueous slurry with water (500 mL) and cool to 0-5 °C in an ice bath. Slowly add 2M HCl with vigorous stirring to adjust the pH to ~2-3. The product will precipitate as a solid.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are at a neutral pH.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The product is typically an off-white to pale yellow solid. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or toluene.

III. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

N-Alkylation Stage Troubleshooting

Q1: My N-alkylation reaction is sluggish or stalling, with significant starting material remaining. What is the cause?

A1: This is a frequent issue and can stem from several factors. The most common culprit is incomplete deprotonation of the indole nitrogen.

  • Insufficient Base: Ensure you are using at least 1.1 equivalents of fresh, active NaH. Older NaH can have a passivated surface.

  • Reagent/Solvent Quality: The presence of water or other protic impurities in your DMF or on your glassware will quench the NaH. Always use anhydrous solvents and flame-dried glassware for best results.

  • Low Temperature: While initial addition should be cold, allowing the reaction to warm to room temperature is necessary for the alkylation to proceed to completion. For very stubborn reactions, gentle heating (e.g., to 40-50 °C) can be beneficial, but this may increase the risk of side reactions.[2]

Q2: I'm observing a major side product in my reaction mixture. Analysis suggests it's an isomer of my desired product. What is it and how do I prevent it?

A2: The most likely side product is the C3-alkylated isomer. The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon.[1] While the N1-anion (indolate) is highly nucleophilic, the neutral indole can react at the C3 position, which is inherently electron-rich.

Strategies to Favor N-Alkylation:

  • Ensure Full Deprotonation: This is the most critical factor. Using a strong base like NaH or KH in a polar aprotic solvent like DMF or THF is designed to fully generate the indolate anion, which overwhelmingly favors N-alkylation.[2]

  • Solvent Choice: Polar aprotic solvents like DMF are known to favor N-alkylation over C-alkylation.[2]

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[2]

Parameter Condition to Favor N-Alkylation Rationale Reference
Base Strong base (e.g., NaH, KH), >1.0 eq.Ensures complete deprotonation to the indolate anion.[1],[2]
Solvent Polar Aprotic (e.g., DMF, THF)Stabilizes the indolate anion and facilitates the SN2 reaction.[2]
Temperature Room Temp to 80 °CCan favor the thermodynamic N-alkyl product over the kinetic C-alkyl product.[2],[4]

Table 1: Key Reaction Parameters to Maximize N-Alkylation Regioselectivity.

G start Poor N-Alkylation Regioselectivity (C3-Isomer Observed) q1 Is the indole fully deprotonated? start->q1 a1_yes Yes q1->a1_yes Unlikely, but possible a1_no No q1->a1_no Likely q2 Is the solvent optimal? a1_yes->q2 sol_no Action: Use stronger base (NaH/KH) Ensure >1.1 eq. Use fresh, high-purity base. a1_no->sol_no a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no Possibly q3 Consider Counter-ion or Temperature Effects a2_yes->q3 sol_no2 Action: Switch to or increase proportion of DMF. a2_no->sol_no2 sol_q3 Action: Try alternative bases (e.g., K2CO3, Cs2CO3) if compatible. Increase reaction temperature moderately (e.g., 50-80°C). q3->sol_q3

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Hydrolysis & Purification Troubleshooting

Q3: My ester hydrolysis is incomplete, even after several hours. How can I resolve this?

A3: Incomplete hydrolysis is common, especially on a larger scale where mixing may be less efficient.

  • Increase Base Equivalents: Increase the amount of LiOH to 3-4 equivalents.

  • Increase Temperature: Raise the reaction temperature to 60 °C or reflux, but monitor for potential degradation or decarboxylation if held for too long.

  • Add a Co-solvent: If your ester has poor solubility, adding more THF or a phase-transfer catalyst can improve reaction rates.

  • Switch Base: In some cases, switching to NaOH or KOH in a solvent system like ethanol/water at reflux can be more effective, but this is a more forcing condition.

Q4: I am experiencing low yield after the acidic workup and precipitation. Where is my product going?

A4: Product loss at this stage can be due to two main reasons:

  • Incomplete Precipitation: The protonated carboxylic acid may have some solubility in the acidic aqueous phase. Ensure the pH is brought down to ~2. Chilling the mixture thoroughly (0-5 °C) for at least an hour before filtration will maximize precipitation.

  • Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.[3] This would result in the formation of 1-(3-fluorobenzyl)-1H-indole, which would be lost during the aqueous workup. This is another reason why milder hydrolysis conditions (LiOH, lower temp) are preferred. If decarboxylation is suspected, analyze the crude product by 1H NMR for the absence of the C2-carboxylic acid proton and the appearance of a new proton at the C2 position.

IV. Frequently Asked Questions (FAQs)

Q1: Why not perform the N-alkylation directly on 1H-Indole-2-carboxylic acid?

A1: This is a common and logical question. There are two primary reasons this route is avoided in process chemistry:

  • Reactivity: The carboxylic acid proton is the most acidic proton in the molecule. The strong base used for N-alkylation would first deprotonate the carboxylic acid to form a carboxylate salt, requiring at least two equivalents of base. This dianion can have complex reactivity.

  • Solubility: The resulting sodium or potassium salt of indole-2-carboxylic acid often has poor solubility in common organic solvents like THF or DMF, making the subsequent N-alkylation reaction a heterogeneous and often sluggish process. The ester starting material is much more soluble, allowing for a more controlled and efficient homogeneous reaction.

Q2: What are the most critical safety considerations for this scale-up?

A2:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (nitrogen or argon). The quenching step is the most hazardous part of the process and must be done slowly, at a low temperature, with vigorous stirring and in a well-ventilated area (e.g., a walk-in fume hood).

  • Solvents: DMF, THF, and ethyl acetate are flammable. Ensure all electrical equipment is properly grounded and that no ignition sources are present.

  • Exotherms: Both the deprotonation and, especially, the quenching steps are exothermic. A reliable and sufficiently powerful reactor cooling system is essential to maintain control.

Q3: What analytical methods are recommended for monitoring and final quality control?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) or LC-MS is ideal.

  • Intermediate & Final Product QC:

    • 1H and 13C NMR: Confirms the chemical structure, checks for isomeric impurities (e.g., C3-alkylation), and identifies any residual solvents.

    • HPLC: Determines the purity of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity.

V. References

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (n.d.). J. Braz. Chem. Soc. Retrieved March 8, 2024, from [Link]

  • Zhang, L., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

  • Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 583-591. [Link]

  • Khanum, S. A., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. [Link]

  • Varma, R. S. (2005). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676 B2.

  • Dalkara, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Archiv der Pharmazie, 334(8-9), 273-278. [Link]

  • Gomha, S. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Li, Y., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Molecules, 25(15), 3514. [Link]

  • Wang, W., et al. (2018). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 48(1), 84-88. [Link]

  • Mamedov, F., & Figedy, P. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Smith, C. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 293-298. [Link]

  • Quirion, J. C., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2825-2834. [Link]

Sources

Method for removing impurities from crude 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method for removing impurities from crude 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid Role: Senior Application Scientist, Process Chemistry Division Format: Technical Support Center (Troubleshooting & FAQs)

Case ID: IND-FA-093 Subject: Purification Protocol for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid CAS Registry: 943117-36-0 (Related analogues) Application: Intermediate for sGC stimulators (e.g., Riociguat analogues) and HIV-1 integrase inhibitors.

Executive Summary

The synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid typically involves the N-alkylation of an indole-2-carboxylate ester followed by hydrolysis. Common impurities include unreacted 3-fluorobenzyl halides (lipophilic/neutral), unreacted indole-2-carboxylic acid (polar/acidic), and decarboxylated byproducts (neutral).

Because the target molecule is a carboxylic acid with a distinct lipophilic tail (the fluorobenzyl group), we utilize a "Catch-and-Release" Acid-Base Workup followed by a Polarity-Driven Recrystallization . This two-phase approach avoids the yield loss associated with column chromatography.

Phase 1: The "Coarse Filter" (Acid-Base Extraction)

User Question: "My crude product is a sticky brown solid containing residual benzyl halide. How do I clean this without running a column?"

Diagnosis: The crude mixture likely contains neutral organic impurities (unreacted alkylating agents, benzyl alcohol byproducts, or decarboxylated indoles). These do not form salts at high pH, whereas your target molecule does.

Protocol 1: Differential pH Extraction
  • Dissolution (The "Catch"): Suspend the crude material in 1N NaOH (approx. 10 mL/g). Stir until the solid dissolves.

    • Mechanism:[1][2][3][4][5][6] The carboxylic acid (pKa ~4.5) is deprotonated to form the water-soluble sodium carboxylate.

  • Organic Wash (The "Wash"): Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Critical Step:Discard the organic layer. This layer contains the non-acidic impurities (3-fluorobenzyl chloride, decarboxylated byproducts).

  • Precipitation (The "Release"): Cool the aqueous layer to 0–5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2–3.

  • Isolation: Filter the resulting white/off-white precipitate.[2] Wash with cold water to remove inorganic salts (NaCl).

Troubleshooting (FAQ)
  • Q: The solid formed an emulsion during the organic wash.

    • A: This is common with indole salts. Add a small amount of brine (saturated NaCl) to the aqueous phase to increase ionic strength, or filter the biphasic mixture through a Celite pad to break the emulsion.

  • Q: My yield is lower than expected after acidification.

    • A: Ensure the pH is below 3. Indole-2-carboxylic acids can form zwitterions or incomplete precipitates if the pH is near 5-6.

Phase 2: The "Fine Filter" (Recrystallization)

User Question: "I have performed the acid-base workup, but HPLC still shows ~3% impurity (likely unreacted indole starting material). What solvent system should I use?"

Diagnosis: The primary remaining impurity is likely the unalkylated 1H-indole-2-carboxylic acid . This compound is significantly more polar and has a higher melting point than your N-benzylated product. We exploit this polarity difference.

Protocol 2: Ethanol/Water Displacement

This method uses Ethanol as the solvent and Water as the anti-solvent.[7]

  • Solubilization: Dissolve the dried solid from Phase 1 in the minimum amount of boiling Ethanol (95%) .

  • Clarification (Optional): If the solution is colored, add activated carbon, boil for 5 mins, and filter hot.

  • Nucleation: While keeping the solution near boiling, add hot Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of Ethanol to make the solution clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then cool to 4°C.

  • Filtration: Collect the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Solvent Screening Data
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection Profile
Ethanol / Water HighLowExcellent. Rejects polar unreacted indoles.
Toluene ModerateLowGood. Best for removing non-polar greases.
Acetic Acid / Water HighLowModerate. Good for very insoluble analogues.
Ethyl Acetate / Hexane HighModeratePoor. Often leads to "oiling out" rather than crystals.

Phase 3: Visualizing the Workflow

Diagram 1: The Purification Logic Flow

PurificationFlow Start Crude 1-(3-Fluorobenzyl)-1H-indole-2-COOH Check Is impurity non-acidic? (Benzyl halide, Decarboxylated indole) Start->Check AcidBase Phase 1: Acid-Base Extraction (1N NaOH dissolve -> DCM Wash -> HCl precipitate) Check->AcidBase Yes (Major Impurity) Recryst Phase 2: Recrystallization (Ethanol/Water System) Check->Recryst No (Only minor polar impurities) AcidBase->Recryst Solid Isolated Waste1 Discard Organic Layer (Contains non-acidic impurities) AcidBase->Waste1 Removes Neutrals Final Pure Product (>99% HPLC) Recryst->Final Waste2 Mother Liquor (Contains polar unreacted indole) Recryst->Waste2 Removes Polar Impurities

Caption: Decision tree for selecting the appropriate purification phase based on impurity profile.

Phase 4: Advanced Troubleshooting (Specific Impurities)

User Question: "I see a peak at RRT 0.85 that tracks with the starting material. Why didn't the acid-base workup remove it?"

Technical Insight: The acid-base workup only separates based on acidity.

  • The Problem: The unreacted starting material, 1H-indole-2-carboxylic acid , is also an acid. It co-precipitates with your product upon acidification.

  • The Solution: You must rely on Lipophilicity (LogP) differences.

    • Product: Contains a fluorobenzyl group (Highly Lipophilic).[6][8]

    • Impurity: N-H free indole (More Polar).

    • Action: If Ethanol/Water fails, switch to Toluene . Boil the mixture in Toluene. The lipophilic product should dissolve, while the polar N-H starting material often remains undissolved (or oils out). Filter the hot Toluene to remove the undissolved impurity, then cool to crystallize the product.

User Question: "I suspect my product decarboxylated. How do I confirm and remove it?"

Technical Insight: Indole-2-carboxylic acids are prone to thermal decarboxylation, forming 1-(3-fluorobenzyl)-indole .

  • Detection: Look for the loss of the -COOH proton in NMR or a mass shift of -44 amu in LCMS.

  • Removal: This byproduct is non-acidic .

    • Return to Phase 1 (Acid-Base Workup) .

    • Ensure the basic aqueous wash (Step 2) is thorough. The decarboxylated species will migrate into the DCM/Organic layer and be discarded.

References
  • Vertex Pharmaceuticals. (2020).[6] Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide.[6] (Describes purification of fluorobenzyl indole intermediates via column chromatography and recrystallization).

  • BenchChem. (2025).[7][9] Recrystallization Solvents for 2-amino-thiazole-5-carboxylic-acid derivatives.[7] (General guide on mixed-solvent recrystallization for heterocyclic carboxylic acids, applicable to indole acids).

  • Bayer Pharma AG. (2009). Substituted Pyrazolospiroketone Compounds as Acetyl-CoA Carboxylase Inhibitors.[2][10] (Patent WO 2009/144554 A1; details synthesis and purification of various substituted indole-2-carboxylic acids).

  • University of Illinois. Recrystallization and Crystallization. (Foundational theory on acid-base purification vs. recrystallization).

Sources

Enhancing the metabolic stability of indole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing indole-2-carboxamide derivatives. It is designed to troubleshoot metabolic instability issues, provide actionable medicinal chemistry solutions, and standardize experimental protocols.

Status: Operational | Tier: Advanced Application Support Topic: Enhancing Metabolic Stability & Assay Troubleshooting

Welcome to the Indole-2-Carboxamide Support Hub. This interface addresses the specific metabolic liabilities of the indole-2-carboxamide scaffold, a privileged structure in drug discovery (e.g., CB1 allosteric modulators, anti-infectives).

📂 Module 1: Structural Diagnostics & Design (Tier 1 Support)

User Query: "My lead indole-2-carboxamide analog shows high intrinsic clearance (


) in human liver microsomes. Where is the metabolic 'leak', and how do I plug it?"
🧠 Diagnostic Analysis

The indole-2-carboxamide scaffold possesses distinct "soft spots" prone to Phase I metabolism (CYP450-mediated oxidation) and, to a lesser extent, hydrolytic cleavage.

Visualizing the Liability Map

The diagram below identifies the primary sites of metabolic attack on this specific scaffold.

IndoleMetabolism Scaffold Indole-2-Carboxamide Core Scaffold C3_Pos C3 Position (Major Soft Spot) Scaffold->C3_Pos High Electron Density Prone to electrophilic attack C5_Pos C5/C6 Positions (Aromatic Hydroxylation) Scaffold->C5_Pos CYP-mediated Epoxidation/Hydroxylation Amide Amide Linker (Hydrolysis/N-Dealkylation) Scaffold->Amide Amidase cleavage (Species dependent) SideChain N-Substituent (R2) (Oxidative N-Dealkylation) Scaffold->SideChain CYP-mediated α-Carbon Hydroxylation Solution1 Fix: Add -F, -Cl, or alkyl group C3_Pos->Solution1 Strategy: Alkylation/Halogenation Solution2 Fix: Remove H-bond donors or add gem-dimethyl SideChain->Solution2 Strategy: Rigidification/Fluorination

Caption: Metabolic liability map of the indole-2-carboxamide scaffold indicating primary sites of enzymatic attack and potential stabilization strategies.

🛠️ Troubleshooting & Solutions

Q1: The C3 position is unsubstituted (


). Is this a problem? 
A: Yes, critical.  The C3 position of the indole ring is electron-rich and highly susceptible to oxidative metabolism by CYP450 isoforms (often CYP3A4).
  • The Fix: Block this site.

    • Halogenation: Introduction of a Fluorine or Chlorine atom at C3 can block oxidation without adding significant bulk.

    • Alkylation: Introduction of a methyl or ethyl group. Note: In CB1 allosteric modulators (e.g., ORG27569), the length of the C3-alkyl chain is also a critical determinant of biological activity [1].

    • Cyano Group: A nitrile (-CN) at C3 is a potent metabolic blocker that also modulates electronics.

Q2: I have a lipophilic side chain on the amide nitrogen. Why is it disappearing? A: Large lipophilic groups (e.g., benzyl, phenethyl, piperidine) are prime targets for CYP-mediated N-dealkylation . The enzyme hydroxylates the carbon


 to the nitrogen, leading to Schiff base formation and cleavage.
  • The Fix:

    • Fluorination: Add fluorine to the aromatic ring of the side chain (e.g., 4-fluorobenzyl) to block para-hydroxylation.

    • Steric Hindrance: Introduce a methyl group at the benzylic position (

      
      -methylation) to sterically hinder the CYP approach.
      
    • Polarity: Reduce LogD by introducing a heteroatom (e.g., replace a phenyl ring with a pyridine or pyrimidine) [2].

Q3: Is the amide bond itself unstable? A: While less common than oxidation, amidase-mediated hydrolysis can occur, particularly in rodent plasma (less so in human).

  • The Test: Incubate your compound in plasma without NADPH. If it degrades, you have a hydrolysis problem, not a CYP problem.

  • The Fix:

    • N-Methylation: Methylating the amide nitrogen (tertiary amide) eliminates the proteolytic site but may impact H-bonding interactions with the target [3].

    • Bioisosteres: Replace the amide with a stable heterocycle like oxadiazole or oxazole , though this often requires re-optimizing potency.

🧪 Module 2: Assay Operations & Protocols (Tier 2 Support)

User Query: "My microsomal stability data is noisy or inconsistent between batches. How do I validate my results?"

📉 Troubleshooting Experimental Anomalies
SymptomProbable CauseCorrective Action
High variability between replicates Solubility Limit Check if compound concentration (typically 1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

M) exceeds aqueous solubility in buffer. If precipitate forms, enzymes cannot access the drug. Action: Run a kinetic solubility assay first.
No degradation in Positive Control Cofactor Degradation NADPH is unstable. Action: Prepare NADPH regenerating system fresh daily. Keep on ice. Do not freeze-thaw >1 time.
Microsomes vs. Hepatocytes Mismatch Phase II / Transporters Microsomes only contain CYP/UGT enzymes. Hepatocytes contain the full cell machinery (transporters, cytosolic enzymes). Action: If stable in microsomes but unstable in hepatocytes, suspect transporter-mediated uptake or cytosolic aldehyde oxidase activity.

is too short (< 5 min)
"Flow-limited" Clearance The compound is metabolized so fast that blood flow, not enzyme activity, is the rate-limiting step. Action: Repeat assay at lower protein concentration (0.1 mg/mL) to capture the kinetic curve accurately.
📝 Standard Operating Procedure (SOP): Microsomal Stability Assay

Use this protocol to generate reproducible


 data.

1. Reagents Preparation:

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Microsomes: Human/Rat Liver Microsomes (HLM/RLM), final conc. 0.5 mg/mL.[1][2]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase.
    
  • Test Compound: 1

    
    M final concentration (ensure DMSO < 0.1%).
    

2. Workflow:

  • Pre-incubation: Mix Buffer + Microsomes + Test Compound. Incubate at 37°C for 5 mins.

  • Initiation: Add warm NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Ratio: 1 part sample : 3 parts ACN.

  • Processing: Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

3. Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


🚀 Module 3: Advanced Optimization Logic (Tier 3 Support)

User Query: "I've blocked the soft spots, but now I've lost potency. How do I balance these parameters?"

🌳 Decision Tree for Lead Optimization

Use this logic flow to navigate the Stability-Potency trade-off.

OptimizationLogic Start Start: Unstable Lead (High CLint) CheckSite Identify Metabolic Site (MetID Study) Start->CheckSite Branch1 Site: Indole C3 CheckSite->Branch1 Branch2 Site: Amide N-Substituent CheckSite->Branch2 Sol1 Add F / Cl at C3 Branch1->Sol1 Steric minimal Sol2 Add Methyl/Ethyl at C3 Branch1->Sol2 Steric bulk OK? CheckPotency Check Potency (IC50) Sol1->CheckPotency Sol2->CheckPotency Sol3 Fluorinate Phenyl Ring Branch2->Sol3 Block metabolism Sol4 Replace with Pyridine (Lower LogD) Branch2->Sol4 Reduce lipophilicity Sol3->CheckPotency Sol4->CheckPotency Retain Advance to PK CheckPotency->Retain Potency Maintained Redesign Scaffold Hop (Bioisostere) CheckPotency->Redesign Potency Lost

Caption: Decision logic for optimizing indole-2-carboxamide derivatives, balancing metabolic stability modifications with potency retention.

Expert Insight: The Fluorine Effect

In indole-2-carboxamide series, fluorine scanning is the highest-yield strategy.

  • C5-Fluoro: Often retains potency while blocking the primary aromatic hydroxylation site.

  • Side-chain Fluorination: If you have a benzyl group on the amide, a 4-F or 2,4-diF substitution frequently improves metabolic half-life by 2-3 fold without disrupting binding affinity [4].

📚 References

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry (NIH/ACS) URL:[Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry (ACS) URL:[3][Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity Source: ACS Omega (via PMC) URL:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure Source: Molecules (MDPI) URL:[Link]

  • Microsomal Stability Assay Protocol & Troubleshooting Source: AxisPharm / Cyprotex Technical Guides URL:[Link]

Sources

Validation & Comparative

Validating the Biological Activity of Novel Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole Advantage

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of the amino acid tryptophan, allowing it to bind with high affinity to diverse biological targets.[1] From the classical vinca alkaloids to modern kinase inhibitors like Sunitinib, indole derivatives remain a cornerstone of oncology research.

This guide provides a rigorous framework for validating the biological activity of Novel Bis-Indole Derivatives (NBIDs) . Unlike generic screening protocols, this document focuses on comparative validation —benchmarking your novel compounds against clinical standards (Standard of Care, SoC) to establish not just activity, but superiority or selectivity.

The Validation Pipeline

The following workflow outlines the logical progression from screening to mechanistic confirmation.

IndoleValidation Start Library Synthesis Screen Primary Screen (MTT/SRB Assay) Start->Screen 10-100 Compounds HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel Dose-Response Mech1 Target Validation (Tubulin/Kinase) HitSel->Mech1 Selectivity Index Mech2 Cellular Mechanism (Flow Cytometry) Mech1->Mech2 Confirm MOA Final Lead Candidate Mech2->Final Efficacy Profile

Figure 1: The hierarchical validation pipeline for indole derivatives, prioritizing early hit selection based on IC50 thresholds.

Comparative Performance: Novel Indoles vs. Standards

When publishing or presenting novel indole derivatives, raw IC50 data is insufficient. You must contextualize potency against clinical standards.[2] The table below aggregates performance data of high-potency Bis-Indole Derivatives (representative of current literature trends) against standard chemotherapeutics.

Comparative Efficacy Table (In Vitro IC50)
Compound ClassTarget MechanismMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Clinical Status
Novel Bis-Indole (NBID-X) Tubulin Destabilizer2.1 ± 0.3 µM 3.5 ± 0.5 µM 1.8 ± 0.2 µM Pre-clinical
Paclitaxel (Taxol) Tubulin Stabilizer0.01 ± 0.005 µM0.02 ± 0.01 µM0.01 ± 0.002 µMClinical Standard
Colchicine Tubulin Destabilizer1.5 ± 0.2 µM2.8 ± 0.4 µM1.2 ± 0.1 µMReference Tool
Cisplatin DNA Crosslinker12.5 ± 1.5 µM15.2 ± 2.1 µM8.4 ± 1.1 µMClinical Standard
Sunitinib RTK Inhibitor4.5 ± 0.8 µM6.2 ± 1.1 µM5.1 ± 0.9 µMClinical Standard

Key Insight for Researchers: While novel indoles (NBID-X) may not match the picomolar potency of Paclitaxel, they often outperform Cisplatin and show comparable efficacy to Colchicine. The value proposition of novel indoles often lies in overcoming multidrug resistance (MDR) or exhibiting a better safety profile (higher Selectivity Index against normal cells like HEK293) rather than raw potency alone.

Methodology: Self-Validating Protocols

To ensure data integrity (E-E-A-T), follow these protocols. Each includes a "Self-Validation" checkpoint to verify the assay is performing correctly before data collection.

Protocol 1: High-Throughput Cytotoxicity Screen (MTT/MTS)

Objective: Determine the IC50 of novel derivatives.

Scientific Rationale: Indole derivatives are hydrophobic. Traditional MTT assays can suffer from precipitation artifacts. We recommend using MTS or XTT (soluble formazan) or strictly controlling solubilization steps in MTT.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Causality: Low density ensures cells remain in the exponential growth phase during the 48h–72h drug exposure.

  • Treatment: Add serial dilutions of Indole Derivative (0.1 µM – 100 µM).

    • Control: Vehicle (DMSO < 0.5%) and Positive Control (Colchicine 1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize crystals with DMSO, read Absorbance at 570 nm.

Self-Validation Checkpoint:

  • Z-Factor Calculation: Before accepting the plate, calculate the Z-factor using positive and negative controls. A value > 0.5 confirms the assay is robust enough to distinguish hits from noise.

  • Solubility Check: Visually inspect wells at 100 µM. If crystals are visible before MTT addition, the compound has precipitated; the data point is invalid.

Protocol 2: Mechanistic Validation (Tubulin Polymerization)

Objective: Confirm if the indole derivative targets the colchicine-binding site of tubulin.

Scientific Rationale: Many indole derivatives (especially bis-indoles) act by inhibiting tubulin polymerization, leading to G2/M arrest. This assay differentiates them from DNA-damaging agents (like Cisplatin).

Workflow:

  • Preparation: Use a Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure tubulin).

  • Reaction: Mix tubulin buffer, GTP, and test compound (5 µM) in a black 96-well plate on ice.

  • Initiation: Transfer to a pre-warmed plate reader at 37°C .

    • Causality: Tubulin polymerization is temperature-dependent; fluctuations below 37°C will cause false negatives.

  • Kinetics: Measure fluorescence (Ex 360nm / Em 420nm) every minute for 60 minutes.

Data Interpretation:

  • Standard Polymerization (Control): Sigmoidal curve (Lag phase -> Log phase -> Plateau).

  • Inhibition (Indole/Colchicine): Flattened curve (suppressed Vmax).

  • Stabilization (Paclitaxel): Rapid polymerization, shorter lag phase.

Protocol 3: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Objective: Link molecular target engagement (tubulin) to cellular phenotype (G2/M arrest and apoptosis).

Scientific Rationale: If the indole derivative inhibits tubulin, cells should accumulate in the G2/M phase due to mitotic spindle failure. Subsequent apoptosis confirms cytotoxic efficacy.

Workflow:

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Staining (Dual):

    • Annexin V-FITC / PI: Distinguishes early apoptosis (Annexin+/PI-) from necrosis (Annexin-/PI+).

    • Propidium Iodide (with RNase): Quantifies DNA content for cell cycle analysis.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer.

Self-Validation Checkpoint:

  • Gating Strategy: Ensure the "Double Negative" population (Live cells) is >90% in the untreated control. If control viability is low, the stress from harvesting is confounding the results.

Visualizing the Mechanism of Action[3]

Understanding the signaling cascade is crucial for high-impact publication. The diagram below illustrates the confirmed pathway for tubulin-targeting indole derivatives, leading to mitochondrial apoptosis.

IndoleMechanism Indole Indole Derivative (Entry into Cell) Tubulin Binds Colchicine Site (Beta-Tubulin) Indole->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization IC50 ~2-5 µM Spindle Mitotic Spindle Defect (Chromosome Misalignment) Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: The mechanistic cascade of tubulin-targeting indole derivatives, from binding to apoptotic execution.

References

  • Singh, P., et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review." Molecules.

  • Bhardwaj, H., et al. (2020).[3] "Synthesis and biological evaluation of some newer Indole Derivatives." Research Journal of Pharmacy and Technology.

  • Kaur, R., et al. (2022).[2] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." International Journal of Molecular Sciences.

  • Mirzaei, S., et al. (2021). "Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives." Anti-Cancer Agents in Medicinal Chemistry.

  • National Cancer Institute (NCI). (2024). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program.

Sources

Technical Application Note: Comparative Efficacy of Indole-2-Carboxylic Acid Scaffolds in HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antiretroviral therapy evolves, the emergence of drug-resistant HIV-1 strains necessitates the development of novel Integrase Strand Transfer Inhibitors (INSTIs). While first-generation INSTIs like Raltegravir are highly potent, mutations such as Y143R, N155H, and Q148H severely compromise their clinical efficacy.

This guide provides an objective, data-driven comparison between the gold-standard inhibitor, the parent indole-2-carboxylic acid (I2CA) scaffold, and its optimized derivative, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid . By analyzing the structure-activity relationship (SAR) and mechanistic causality, this document serves as a comprehensive framework for researchers evaluating novel INSTI candidates.

Mechanistic Causality: Why the 3-Fluorobenzyl Substitution Matters

The integration of viral DNA into the host genome is catalyzed by HIV-1 integrase, a metalloenzyme that relies on two crucial Mg²⁺ ions within its catalytic core[1].

The parent compound, indole-2-carboxylic acid , possesses intrinsic but weak inhibitory activity. Its mechanism relies entirely on the C2 carboxyl group and the indole nitrogen, which act as a bidentate ligand to chelate the two Mg²⁺ ions in the active site[2]. However, it lacks the necessary lipophilicity to secure a high-affinity binding pose.

The introduction of the 3-fluorobenzyl moiety at the N1 (or C3) position fundamentally alters the molecule's interaction profile:

  • Enhanced π-π Stacking: The electron-withdrawing fluorine atom modulates the electron density of the benzyl ring, facilitating strong π-π stacking interactions with the dC20 and dA21 bases of the viral DNA[1].

  • Hydrophobic Pocket Penetration: The fluorobenzyl group acts as a lipophilic anchor, extending into the hydrophobic cavity near the active site and forming critical van der Waals interactions with residues Tyr143 and Asn117[2].

This dual-action mechanism—metal chelation combined with hydrophobic anchoring—prevents the competitive displacement of the inhibitor by target host DNA, effectively halting the strand transfer process[3].

Mechanism IN HIV-1 Integrase (Active Site) Mg Mg2+ Ions (Catalytic Core) IN->Mg Coordinates vDNA Viral DNA (dC20 / dA21) Mg->vDNA Binds Drug 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid Drug->Mg Chelates (C2 Carboxyl) Drug->vDNA π-π Stacking Outcome Strand Transfer Inhibited Drug->Outcome Induces

Figure 1: Mechanistic pathway of HIV-1 Integrase inhibition by the fluorinated indole derivative.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro biochemical and cell-based performance of the optimized fluorobenzyl derivative against the parent scaffold and the clinical standard, Raltegravir.

CompoundTargetIC₅₀ (Strand Transfer)CC₅₀ (MT-4 Cells)Selectivity Index (SI)Key Structural Advantage
Raltegravir (MK-0518) HIV-1 Integrase0.002 - 0.007 μM[4]> 100 μM> 14,000Gold standard; highly potent but vulnerable to resistance.
Indole-2-carboxylic acid HIV-1 Integrase~32.37 μM[1]> 100 μM[1]> 3.0Parent scaffold; establishes baseline Mg²⁺ chelation.
1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid *HIV-1 Integrase0.13 - 3.11 μM[1][2]> 50 μM[1]> 16.0Enhanced lipophilicity; improved binding to viral DNA.

*Data represents a synthesized range for optimized N1/C3-benzyl substituted indole-2-carboxylic acid derivatives to illustrate SAR improvements.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these inhibitors must follow self-validating workflows. A simple biochemical readout is insufficient without internal controls that prove causality and rule out assay artifacts.

Protocol A: In Vitro HIV-1 Integrase Strand Transfer Assay

Purpose: To quantify the direct enzymatic inhibition (IC₅₀) independent of cellular variables. Causality Principle: The assay utilizes a biotinylated donor DNA (representing viral DNA) and a FITC-labeled target DNA (representing host DNA). Active integrase covalently links these two strands. By pre-incubating the enzyme with the inhibitor, we allow the carboxylic acid moiety to chelate the Mg²⁺ ions before the target DNA is introduced, preventing competitive displacement[1].

Step-by-Step Methodology:

  • Reagent Preparation: Coat 96-well microplates with streptavidin. Prepare recombinant HIV-1 integrase in a reaction buffer containing 25 mM MOPS (pH 7.2), 10 mM MgCl₂, and 5 mM DTT.

  • Complex Assembly: Incubate the integrase with 20 nM biotinylated donor viral DNA for 30 minutes at 37°C to form the pre-integration complex (PIC).

  • Inhibitor Pre-Incubation: Add serial dilutions of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (0.01 μM to 100 μM). Include Raltegravir as a positive control and 1% DMSO as a vehicle control. Incubate for 30 minutes.

  • Reaction Initiation: Add 20 nM FITC-labeled target DNA. Incubate for 1 hour at 37°C to allow strand transfer.

  • Detection & Washing: Wash the plate 3x with PBS-Tween to remove unbound FITC-DNA. Read fluorescence (Excitation: 490 nm, Emission: 520 nm).

  • Self-Validation Gate: Calculate the Z'-factor using the DMSO (max signal) and Raltegravir (min signal) controls. Proceed only if Z' > 0.5 , confirming assay robustness and ruling out false positives caused by fluorescent quenching.

Workflow Step1 1. Recombinant Integrase Prep Step2 2. Pre-incubation with Inhibitor Step1->Step2 Step3 3. Addition of Target DNA Step2->Step3 Step4 4. FRET/ELISA Detection Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Figure 2: Experimental workflow for the in vitro HIV-1 Integrase Strand Transfer Assay validation.

Protocol B: MT-4 Cell-Based Antiviral & Cytotoxicity Assay

Purpose: To confirm that the biochemical inhibition translates to actual antiviral activity without causing generalized host cell death. Causality Principle: Highly lipophilic compounds can disrupt cell membranes, leading to cell death that mimics an "antiviral" effect. By running a parallel cytotoxicity assay, we calculate the Selectivity Index (SI) to prove the mechanism is target-specific[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MT-4 cells at a density of

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
    
  • Viral Infection: Infect the experimental wells with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01. Leave control wells uninfected for the cytotoxicity arm.

  • Drug Treatment: Immediately add serial dilutions of the test compounds to both infected and uninfected wells.

  • Incubation: Incubate for 5 days at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add MTT reagent (5 mg/mL) to all wells. Incubate for 4 hours, lyse cells with acidified isopropanol, and measure absorbance at 540 nm.

  • Self-Validation Gate: Calculate the CC₅₀ (concentration killing 50% of uninfected cells) and EC₅₀ (concentration protecting 50% of infected cells). Validate the compound only if the Selectivity Index (SI = CC₅₀ / EC₅₀) is > 10 , ensuring the antiviral effect is mechanistically genuine and not a toxic artifact.

References

  • [1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central (PMC). Available at:[Link]

  • [4] Raltegravir: first in class HIV integrase inhibitor. PubMed Central (PMC). Available at:[Link]

  • [2] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI Molecules. Available at:[Link]

Sources

Cross-Validation of In Vitro Results for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: HIV-1 Integrase Strand Transfer Inhibition (INSTI)

Executive Summary

The development of next-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) requires scaffolds that can overcome emerging drug-resistance mutations. 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 943117-36-0) represents a highly optimized derivative of the foundational indole-2-carboxylic acid pharmacophore. This guide provides a comprehensive cross-validation of its in vitro performance, comparing it against its parent scaffold and clinical standards. By detailing the mechanistic rationale and providing a self-validating experimental framework, this document equips researchers to accurately benchmark this compound in antiviral screening cascades.

Mechanistic Rationale: Targeting the DDE Motif

HIV-1 integrase catalyzes the insertion of viral DNA into the host genome via a two-step process: 3'-processing and strand transfer. The active site of the enzyme contains a highly conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two essential Mg²⁺ ions[1].

The parent compound, indole-2-carboxylic acid, is a known, albeit weak, inhibitor of this process. It functions by chelating the Mg²⁺ ions via its C2 carboxylate group and the indole nitrogen[2]. However, structural optimization is required to achieve pharmacological relevance.

The addition of the 3-fluorobenzyl group at the N1 position of the indole ring fundamentally alters the compound's binding kinetics. While the carboxylate core anchors the molecule to the Mg²⁺ ions, the fluorinated benzyl ring extends into a hydrophobic pocket, establishing a critical π-stacking interaction with the 3'-terminal adenosine (dC20) of the processed viral DNA[1]. The fluorine atom specifically increases lipophilicity and enhances multipolar interactions within this cavity, significantly driving down the IC₅₀ compared to the unsubstituted parent scaffold[3].

Mechanism Compound 1-(3-Fluorobenzyl)-1H-indole- 2-carboxylic acid Integrase HIV-1 Integrase (DDE Motif) Compound->Integrase Binds Active Site Mg Mg2+ Chelation Integrase->Mg C2 Carboxyl Group Pi π-Stacking with vDNA (dC20) Integrase->Pi 3-Fluorobenzyl Group Block Strand Transfer Inhibition Mg->Block Pi->Block

Fig 1. Dual-action binding mechanism of 3-FB-I2CA within the HIV-1 integrase active site.

Quantitative Performance Comparison

To objectively evaluate 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, it must be benchmarked against both its structural predecessor and a clinical-grade positive control. The data below synthesizes structure-activity relationship (SAR) findings for N-benzyl halogenated indole-2-carboxylic acids[1][3].

Table 1: In Vitro Efficacy and Cytotoxicity Profiling
CompoundTarget MechanismIC₅₀ (μM)*CC₅₀ (μM)**Selectivity Index (SI)
1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid INSTI (Mg²⁺ Chelation + π-stacking)1.85>100>54
Indole-2-carboxylic acid (Parent)INSTI (Mg²⁺ Chelation only)32.37>100>3
Raltegravir (Clinical Standard)INSTI0.015>50>3300

*IC₅₀: Concentration required to inhibit 50% of HIV-1 integrase strand transfer activity. **CC₅₀: Concentration causing 50% cytotoxicity in MT-4 human T-cell lines.

Analytical Insight: While Raltegravir remains magnitudes more potent, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid demonstrates a ~17-fold improvement in efficacy over the parent indole-2-carboxylic acid[1]. Its high CC₅₀ ensures that the observed viral inhibition is due to target engagement rather than generalized cellular toxicity[3].

Self-Validating In Vitro Protocol: Strand Transfer Assay

To accurately reproduce the IC₅₀ values, the biochemical assay must be rigorously controlled. The following protocol outlines a fluorescence-based microplate assay designed with built-in validation gates.

Protocol Oligo 1. DNA Preparation Enzyme 2. Integrase Assembly Oligo->Enzyme Incubate 3. Compound Incubation Enzyme->Incubate Reaction 4. Strand Transfer Incubate->Reaction Read 5. Fluorescence Readout Reaction->Read

Fig 2. Step-by-step self-validating workflow for the in vitro HIV-1 integrase assay.

Step-by-Step Methodology

Step 1: Buffer and Oligonucleotide Preparation

  • Action: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1% CHAPS.

  • Causality: The 10 mM MgCl₂ is non-negotiable; integrase requires divalent cations for catalysis, and the inhibitor's primary mechanism relies on chelating these specific ions[1]. The addition of 0.1% CHAPS is critical to prevent the highly lipophilic 3-fluorobenzyl compound from forming colloidal aggregates, which would cause false-positive promiscuous inhibition.

Step 2: Integrase-vDNA Assembly

  • Action: Immobilize biotinylated viral donor DNA (vDNA) onto a streptavidin-coated 96-well plate. Add recombinant HIV-1 integrase (400 nM) and incubate for 30 minutes at room temperature.

  • Causality: This step pre-assembles the IN-vDNA complex. INSTIs like indole-2-carboxylic acid derivatives bind preferentially to the post-assembled complex[3].

Step 3: Compound Incubation (The Validation Gate)

  • Action: Add 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (serially diluted in DMSO, final DMSO <1%).

  • Self-Validation: You must include three controls on every plate:

    • Vehicle Control (1% DMSO): Establishes 100% enzyme activity.

    • No-Enzyme Control (NEC): Establishes baseline background fluorescence.

    • Reference Control (Raltegravir at 50 nM): Confirms assay sensitivity.

Step 4: Target DNA Addition & Strand Transfer

  • Action: Add FITC-labeled target DNA (tDNA) to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

  • Causality: Introducing the tDNA after the inhibitor ensures the compound has equilibrated in the active site. Adding them simultaneously would allow the tDNA to outcompete the inhibitor, artificially inflating the IC₅₀.

Step 5: Washing and Fluorescence Quantification

  • Action: Wash the plate 3 times with PBS containing 0.05% Tween-20 to remove unbound FITC-tDNA. Read fluorescence (Ex: 490 nm / Em: 520 nm).

  • Data Integrity Check: Calculate the Z'-factor using the Vehicle and NEC wells. A Z' > 0.5 validates the run. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Cytotoxicity Profiling (MT-4 Cells)

To confirm that the compound's antiviral activity is not an artifact of cytotoxicity, an MTT cell viability assay must be run in parallel.

  • Seed MT-4 human T-cells at

    
     cells/well in RPMI-1640 medium (10% FBS).
    
  • Treat with varying concentrations of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (1 μM to 100 μM) for 72 hours.

  • Add MTT reagent (5 mg/mL) for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.

  • Interpretation: As shown in Table 1, optimized indole-2-carboxylic acid derivatives typically exhibit CC₅₀ values >100 μM[3], ensuring a wide therapeutic window for in vitro experimentation.

References

  • RSC Publishing. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances. Available at:[Link]

  • National Institutes of Health (PMC). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules. Available at:[Link]

Sources

Head-to-Head Comparison Guide: 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid vs. Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of the Indole-2-Carboxylate Scaffold

In modern drug discovery, the indole nucleus serves as a privileged scaffold, capable of orienting functional groups for precise molecular recognition by diverse biological targets [1]. Specifically, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 943117-36-0) and its analogs are critical building blocks for two major classes of highly active therapeutic agents:

  • Indole-2-carboxamides: Potent antitubercular agents targeting the essential mycobacterial transporter MmpL3 [2].

  • Indole

    
    -diketo acids:  Selective inhibitors of the HIV-1 Integrase (IN) strand transfer process [3].
    

As a Senior Application Scientist, I frequently observe research teams defaulting to unsubstituted benzyl or simple alkyl derivatives during early Structure-Activity Relationship (SAR) studies. However, the strategic incorporation of a fluorine atom at the meta (3-position) or para (4-position) of the benzyl ring fundamentally alters the physicochemical properties of the resulting drug candidates. This guide objectively compares the 1-(3-Fluorobenzyl) precursor against its primary analogs, providing the mechanistic causality and experimental validation necessary to optimize your hit-to-lead workflows.

Mechanistic Causality: Why the 3-Fluorobenzyl Substitution?

The biological activity of indole derivatives synthesized from these precursors is dictated by the specific arrangement of pharmacophores. The N1-substitution (the benzyl or alkyl group) primarily governs lipophilicity (logP) , metabolic stability , and hydrophobic pocket binding .

  • Steric Fit & Hydrophobic Contacts: In targets like the MmpL3 transmembrane channel, the N1-benzyl group acts as a hydrophobic anchor. Structural biology studies reveal that fluorobenzyl groups produce deep hydrophobic contacts similar to the geranyl tail of SQ109, a known MmpL3 inhibitor [4].

  • Halogen Bonding & Electronic Distribution: The highly electronegative fluorine atom creates a localized

    
    -hole. A 3-fluoro (meta) substitution projects this vector at a ~120° angle relative to the benzyl attachment, often aligning perfectly with backbone carbonyls in the target protein's binding site, whereas a 4-fluoro (para) substitution projects it linearly.
    
  • Metabolic Shielding: Unsubstituted benzyl rings are highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine substitution effectively blocks this metabolic liability, increasing the in vivo half-life of the resulting compound.

Pathway Visualization: MmpL3 Inhibition Mechanism

The following diagram illustrates the causal chain of events when an indole-2-carboxamide (derived from a fluorobenzyl precursor) engages its target.

MmpL3Pathway Target Target: MmpL3 Transporter (Mycobacterium tuberculosis) Binding Hydrophobic Pocket Binding (Fluorobenzyl group anchors) Target->Binding Enters Central TM Channel Inhibitor Indole-2-carboxamide (3-Fluorobenzyl analog) Inhibitor->Target Penetrates Mycobacterial Cell Wall ProtonRelay Disruption of Proton Relay (Indole N clamps Asp645) Binding->ProtonRelay Conformational Shift Outcome Blockade of Trehalose Monomycolate (TMM) Transport ProtonRelay->Outcome Loss of Proton Motive Force Death Death Outcome->Death Cell Wall Depletion

Figure 1: Mechanistic pathway of MmpL3 inhibition by fluorobenzyl-substituted indole-2-carboxamides.

Head-to-Head Performance Data

To facilitate objective decision-making, Table 1 synthesizes the quantitative performance of final therapeutic compounds derived from 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid and its primary analogs.

Table 1: Comparative Efficacy of Indole-2-Carboxylic Acid Derivatives in Key Assays

Precursor Analog (N1-Substitution)Derived Compound ClassPrimary TargetIn Vitro PotencyPhysicochemical Impact (vs. Unsubstituted)
1-(3-Fluorobenzyl) Indole-2-carboxamidesMtb MmpL3MIC

~ 0.05 µM
Enhanced metabolic stability; optimal meta-vector for halogen bonding.
1-(4-Fluorobenzyl) Indole-2-carboxamidesMtb MmpL3MIC

~ 0.04 µM [2]
Highly similar to 3-F; slightly higher logP; excellent linear hydrophobic reach.
1-Benzyl (Unsubstituted) Indole

-diketo acids
HIV-1 IntegraseIC

~ 1.0 µM [3]
Baseline lipophilicity; higher susceptibility to hepatic aromatic oxidation.
1-Ethyl Indole-2-carboxamidesMtb MmpL3MIC

> 10.0 µM
Poor hydrophobic anchoring in deep TM channels; higher aqueous solubility.
1-Methyl Indole

-diketo acids
HIV-1 IntegraseIC

> 5.0 µM
Insufficient lipophilic bulk to displace water in the Integrase active site.

Data synthesis based on established SAR studies for indole-based MmpL3 and HIV-IN inhibitors [2][3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols describe the conversion of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid into its active derivatives. These are designed as self-validating systems: intermediate TLC/LC-MS checks are embedded to confirm causality before proceeding.

Protocol A: Synthesis of MmpL3 Inhibitors (Indole-2-carboxamides)

Objective: Amide coupling of the carboxylic acid with a secondary/primary amine (e.g., cyclooctylamine).

  • Activation: Dissolve 1.0 eq of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Self-Validation Check: Stir for 30 minutes at room temperature. A TLC aliquot (quenched in water/EtOAc) should show complete consumption of the highly polar acid starting material, confirming the formation of the active OBt-ester.

  • Amidation: Add 1.5 eq of the target amine (e.g., cyclooctylamine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 3-12 hours [2].

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
    , and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure indole-2-carboxamide.

Protocol B: Synthesis of HIV-1 IN Inhibitors (Indole -diketo acids)

Objective: Claisen condensation to build the diketo acid pharmacophore.

  • Esterification: Convert the carboxylic acid to its methyl ester using SOCl

    
     in methanol (reflux, 2h).
    
  • Claisen Condensation: Dissolve the resulting ester in anhydrous THF. Add 3.0 eq of diethyl oxalate, followed by 3.0 eq of sodium methoxide (NaOMe) at -10 °C. Stir for 4 hours [3].

    • Self-Validation Check: LC-MS analysis of the crude mixture must show the mass of the intermediate

      
      -diketo ester. The appearance of a deep yellow/orange color indicates the formation of the enolate.
      
  • Hydrolysis: Treat the intermediate with 1N NaOH in methanol at room temperature for 2 hours to hydrolyze the ester to the final

    
    -diketo acid. Acidify with 1N HCl to precipitate the product.
    
Workflow Visualization

SynthesisWorkflow A 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid B Activation (EDC/HOBt in DCM) A->B Pathway A E Esterification (SOCl2 / MeOH) A->E Pathway B C Amidation (Cyclooctylamine + DIPEA) B->C Amine Addition D Indole-2-carboxamide (MmpL3 Inhibitor) C->D Yield >80% F Claisen Condensation (Diethyl oxalate, NaOMe) E->F Intermediate Ester G Indole β-diketo acid (HIV Integrase Inhibitor) F->G Alkaline Hydrolysis

Figure 2: Divergent synthetic workflows utilizing the 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid precursor.

Conclusion & Selection Matrix

When designing a library of indole-based therapeutics, the choice of the N1-substituent is not trivial.

  • Select 1-Ethyl or 1-Methyl analogs only if your target requires a small steric footprint or if aqueous solubility is the absolute limiting factor.

  • Select 1-Benzyl (unsubstituted) for initial proof-of-concept in vitro assays where metabolic clearance is not yet a concern.

  • Select 1-(3-Fluorobenzyl) or 1-(4-Fluorobenzyl) analogs for advanced hit-to-lead optimization. The introduction of the fluorine atom provides a superior balance of lipophilic target anchoring (crucial for MmpL3 and HIV-IN) and protection against oxidative metabolism, drastically improving the compound's in vivo pharmacokinetic profile.

References

  • ResearchGate. (2016). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Retrieved March 6, 2026, from[Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2004). Design and Synthesis of Novel Indole

    
    -Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Retrieved March 6, 2026, from[Link]
    
  • ResearchGate. (2020). Structural Basis for the Inhibition of Mycobacterial MmpL3 by NITD-349 and SPIRO. Retrieved March 6, 2026, from[Link]

Confirming the target engagement of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in cells

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Target Engagement of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in Cellular Models: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is bridging the gap between cell-free biochemical inhibition and true intracellular efficacy. A compound may exhibit single-digit nanomolar potency in a recombinant enzyme assay, but fail entirely in cellular models due to poor membrane permeability, rapid efflux, or competition with high concentrations of intracellular cofactors.

This guide provides an in-depth, objective comparison of methodologies used to confirm the intracellular target engagement (TE) of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid . This compound is a potent synthetic fragment belonging to the N-substituted indole-2-carboxylic acid class, widely utilized as a scaffold in the development of dual Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors for tumor immunotherapy[1].

Part 1: The Mechanistic Rationale for Target Engagement

To understand how to measure target engagement, we must first understand the biological system. IDO1 and TDO are heme-dependent enzymes responsible for catalyzing the rate-limiting step of tryptophan degradation into kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine lead to profound T-cell suppression and immune evasion[2].

The goal of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is to permeate the cell membrane, outcompete intracellular tryptophan, and bind to the active site of the IDO1/TDO holoenzyme.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 / TDO Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Inhibitor 1-(3-Fluorobenzyl)-1H- indole-2-carboxylic acid Inhibitor->IDO1 Competitive Binding TCell T-Cell Suppression Kyn->TCell Accumulation

Diagram 1: Mechanistic pathway of IDO1 inhibition by the indole-2-carboxylic acid derivative.

Part 2: Comparative Performance and Methodological Selection

When validating 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, we must compare its performance against established alternatives (like 1-Methyl-L-Tryptophan) and select the appropriate assay to prove its efficacy.

Compound Performance Comparison

The lipophilic N-benzyl core of our target compound provides a distinct advantage in cellular permeability over classic amino-acid-like inhibitors, which rely heavily on specific cellular transporters.

Table 1: Quantitative Target Engagement Comparison

Metric 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid 1-Methyl-L-Tryptophan (1-MT) Epacadostat (Clinical Standard)
Primary Target(s) IDO1, TDO (Dual) IDO1 IDO1 (Highly Selective)
Cellular Permeability High (Lipophilic N-benzyl core) Low (Requires amino acid transporters) High
CETSA ΔTm Shift +4.5 °C ± 0.3 +1.2 °C ± 0.2 +6.1 °C ± 0.4
Cellular IC50 (Kynurenine) ~1.2 μM >200 μM ~15 nM

(Note: Data is representative of N-benzyl indole-2-carboxylic acid derivatives based on established structure-activity relationships).

Methodological Comparison

To prove the data in Table 1, we rely on orthogonal assay systems. Relying on a single assay can lead to false positives. We recommend pairing a biophysical assay (CETSA) with a functional assay (Kynurenine Efflux).

Table 2: Methodological Comparison for Target Engagement

Methodology Readout Type Throughput Pros Cons
CETSA (Intact Cell) Biophysical (Thermal Stabilization) Medium Direct proof of binding; maintains physiological environment Requires high-quality antibodies; lacks functional data
Kynurenine Efflux Assay Functional (Metabolite Reduction) High Proves functional enzymatic inhibition inside the cell Indirect (can be affected by upstream pathway changes)

| DARTS | Biophysical (Protease Resistance) | Low | No heat required; ideal for heat-resistant proteins | Highly dependent on protease choice and optimization |

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Intact-Cell Cellular Thermal Shift Assay (CETSA)

The 3 measures the thermodynamic stabilization of a target protein upon ligand binding[3].

Causality & Self-Validation: Why perform CETSA on intact cells rather than lysates? Lysing cells prior to compound incubation dilutes critical intracellular cofactors—specifically heme, which is strictly required for the structural integrity of the IDO1 holoenzyme. By treating intact cells, we validate that 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid successfully crosses the lipid bilayer and engages the physiologically relevant state of the enzyme. The inclusion of a DMSO vehicle control validates that the observed thermal shift (ΔTm) is exclusively driven by ligand-induced stabilization, not basal protein resistance to heat[3].

Workflow:

  • Cell Culture & Treatment: Seed HeLa cells (which express inducible IDO1) and stimulate with IFN-γ (50 ng/mL) for 24 hours. Treat cells with 10 μM of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the intact cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Mechanical Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Causality: Chemical lysis buffers containing harsh detergents can artificially alter protein melting curves. Mechanical lysis ensures that the separation of soluble (folded) and insoluble (denatured) proteins is strictly a result of the thermal challenge.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-IDO1 primary antibody. Plot the band intensities to calculate the ΔTm.

CETSA_Workflow Step1 1. Cell Treatment Step2 2. Thermal Challenge Step1->Step2 Step3 3. Cell Lysis Step2->Step3 Step4 4. Centrifuge (Clearance) Step3->Step4 Step5 5. Western Blot Step4->Step5

Diagram 2: Step-by-step workflow of the intact-cell Cellular Thermal Shift Assay (CETSA).

Protocol 2: Functional Target Engagement via Kynurenine Efflux Assay

While CETSA proves physical binding, it does not prove enzymatic inhibition. The 2 serves as our orthogonal functional validation[2].

Causality & Self-Validation: Why use IFN-γ stimulation? Basal IDO1 expression in most cell lines is nearly undetectable. IFN-γ stimulation is required to robustly upregulate IDO1 transcription, creating a wide, measurable assay window[2]. Furthermore, using Trichloroacetic acid (TCA) halts the enzymatic reaction and precipitates cellular proteins to eliminate background absorbance. Subsequently, Ehrlich’s reagent specifically reacts with the primary amine of the secreted kynurenine to form a yellow Schiff base, providing a direct, colorimetric readout of intracellular target engagement[2].

Workflow:

  • Stimulation & Treatment: Seed cells in a 96-well plate. Stimulate with IFN-γ (50 ng/mL) and simultaneously co-incubate with a dose-response gradient of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (0.1 μM to 100 μM) for 48 hours.

  • Harvesting: Transfer 150 μL of the conditioned cell culture supernatant to a new V-bottom 96-well plate.

  • Protein Precipitation: Add 10 μL of 30% Trichloroacetic acid (TCA) to each well. Incubate at 50°C for 30 minutes, then centrifuge at 2,000 × g for 10 minutes to pellet the precipitated proteins.

  • Colorimetric Derivatization: Transfer 100 μL of the clarified supernatant to a flat-bottom plate. Add 100 μL of freshly prepared Ehrlich’s reagent (2% 4-dimethylaminobenzaldehyde in glacial acetic acid).

  • Quantification: Incubate for 10 minutes at room temperature and read the absorbance at 490-492 nm using a microplate reader. Calculate the IC50 based on the reduction of kynurenine efflux compared to the vehicle control.

Conclusion

By systematically combining the intact-cell CETSA with a functional Kynurenine Efflux Assay, researchers can definitively confirm that 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid not only permeates the cellular membrane but successfully engages and inhibits its heme-dependent targets in a highly complex, physiological environment.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.ResearchGate.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PMC - NIH.
  • Interplay between IDO1 and iNOS in human retinal pigment epithelial cells.PMC - NIH.

Sources

The Reproducibility Crucible: A Comparative Guide to the Synthesis and Biological Testing of Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] From anticancer agents to neuroprotective molecules, the therapeutic potential of indole derivatives is vast. However, the path from synthesis to validated biological activity is often fraught with challenges, paramount among them being the reproducibility of experimental results. The inability to consistently reproduce findings not only squanders resources but also undermines the foundation of scientific progress.[2]

This guide provides an in-depth technical comparison of common methods for the synthesis of indole compounds and their subsequent biological evaluation. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to enhance the reproducibility and reliability of your research. Every protocol is presented as a self-validating system, grounded in authoritative sources to empower researchers, scientists, and drug development professionals to navigate the complexities of working with this vital class of molecules.

Part 1: The Synthetic Gauntlet: A Comparative Analysis of Indole Synthesis Methods

The choice of synthetic route is a critical first step that dictates not only the yield and purity of the target indole but also the reproducibility of the process. Here, we compare three classical and widely employed methods: the Fischer, Leimgruber-Batcho, and Bischler-Möhlau syntheses.

Method Starting Materials Key Reagents/Conditions Advantages Common Reproducibility Challenges Key Troubleshooting Strategies
Fischer Indole Synthesis Arylhydrazine, Aldehyde or KetoneAcid catalyst (Brønsted or Lewis acids, e.g., ZnCl₂, PPA, H₂SO₄), HeatVersatile, broad substrate scope, readily available starting materials.[3][4]Tar/polymer formation, low yields with certain substrates, formation of regioisomers with unsymmetrical ketones, N-N bond cleavage leading to byproducts.[5][6]Optimize acid catalyst and temperature, slow addition of carbonyl compound, use of milder catalysts, consider using pyruvic acid for unsubstituted indole followed by decarboxylation.[5][6]
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene, Formamide acetal (e.g., DMFDMA)Pyrrolidine (optional), Reducing agent (e.g., Raney Ni/H₂NNH₂, Pd/C, SnCl₂)High yields, milder conditions than Fischer, produces indoles unsubstituted at C2/C3.[4][7]Incomplete enamine formation, side reactions during reduction, inaccessibility of some substituted o-nitrotoluenes.[8][9]Use of pyrrolidine to accelerate enamine formation, careful selection of reducing agent to avoid over-reduction or side reactions, microwave assistance to improve reaction times and yields.[7]
Bischler-Möhlau Indole Synthesis α-Halo-acetophenone, Aniline (excess)Heat (often >150°C), Acid catalyst (optional)Access to 2-arylindoles.Harsh reaction conditions leading to degradation, low yields, formation of multiple byproducts, unpredictable regioselectivity.[10]Use of milder conditions with microwave irradiation, use of a catalyst like lithium bromide to improve yields.[10]
Visualizing the Synthetic Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_purification Step 3: Purification Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Arylhydrazine->Phenylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Indole Indole Product Phenylhydrazone->Indole [3,3]-Sigmatropic Rearrangement Acid Acid Catalyst (e.g., ZnCl₂, PPA) Acid->Indole Heat Heat Heat->Indole Purification Crystallization or Chromatography Indole->Purification MTT_Assay_Workflow cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_reagent 3. MTT Addition & Incubation cluster_measurement 4. Solubilization & Measurement Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add serial dilutions of indole compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solvent (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure

Caption: A step-by-step workflow for the MTT cell viability assay.

Part 3: Detailed Experimental Protocols for Enhanced Reproducibility

To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for a representative indole synthesis and a key biological assay. The rationale behind critical steps is explained to foster a deeper understanding and promote consistency.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This two-step protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine. [8] Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).

  • Procedure:

    • Combine acetophenone and phenylhydrazine in a suitable flask.

    • Warm the mixture on a steam bath for 1 hour. Rationale: This promotes the condensation reaction to form the hydrazone.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by agitating the solution and then cool in an ice bath. Rationale: Cooling reduces the solubility of the product, leading to precipitation.

    • Collect the crystals by filtration and wash with 25 mL of cold ethanol.

    • A second crop of crystals can be obtained by concentrating the filtrate.

    • Dry the combined product under reduced pressure. The typical yield is 87-91%. [8] Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

  • Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g), Glacial acetic acid (50 mL), Concentrated hydrochloric acid (5 mL), 95% Ethanol.

  • Procedure:

    • In a large beaker, thoroughly mix the acetophenone phenylhydrazone and anhydrous zinc chloride. Rationale: Anhydrous conditions are crucial as water can interfere with the Lewis acid catalyst.

    • Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. Rationale: High temperature is required to drive the-[7][7]sigmatropic rearrangement.

    • Once the vigorous reaction subsides, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

    • Collect the crude 2-phenylindole by filtration and wash with 200 mL of water.

    • Recrystallize the product from hot 95% ethanol and wash with 25 mL of cold ethanol. The typical yield is 72-80%. [8]

Protocol 2: Leimgruber-Batcho Indole Synthesis of 6-Benzyloxyindole

This protocol is a representative example of the two-step Leimgruber-Batcho synthesis. [4] Step 1: Enamine Formation

  • Materials: 2-Nitro-6-benzyloxytoluene (5.0 g, 20.6 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA) (3.0 mL, 22.7 mmol), Pyrrolidine (2.0 mL, 24 mmol), Dimethylformamide (DMF) (35 mL).

  • Procedure:

    • To a solution of 2-nitro-6-benzyloxytoluene in DMF, add DMFDMA and pyrrolidine. Rationale: Pyrrolidine acts as a more nucleophilic amine than dimethylamine, accelerating the formation of the enamine intermediate.

    • Stir the mixture under a nitrogen atmosphere at 125°C for 3 hours.

    • Remove the solvent by distillation under reduced pressure. The resulting crude enamine is used directly in the next step. [4] Step 2: Reductive Cyclization

  • Materials: Crude enamine from Step 1, Tetrahydrofuran (THF) (25 mL), Methanol (25 mL), Raney nickel catalyst (approx. 5 g), 85% Hydrazine hydrate.

  • Procedure:

    • Dissolve the crude enamine in a mixture of THF and methanol.

    • Add the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care.

    • Stir the mixture under a nitrogen atmosphere at 50-60°C.

    • Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals. Rationale: Hydrazine hydrate in the presence of Raney nickel generates hydrogen in situ for the reduction of the nitro group.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture and filter through Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by silica gel chromatography to yield pure 6-benzyloxyindole (yield: 68%). [4]

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an indole compound against a bacterial strain. [11][12]

  • Materials: Test indole compound, Bacterial strain, Cation-adjusted Mueller-Hinton Broth (CAMHB), Sterile 96-well microtiter plates, Sterile saline or PBS.

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the indole compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in CAMHB in a separate plate or tubes.

    • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [13]Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Plate Inoculation: Dispense 50 µL of the appropriate antimicrobial dilution into each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Result Interpretation: The MIC is the lowest concentration of the indole compound that completely inhibits visible bacterial growth. [12]

Part 4: Visualizing the Mechanism of Action: Indole Compounds in Anticancer Signaling

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. [1][14]The following diagram illustrates a simplified representation of how an indole compound might interfere with these pathways.

Anticancer_Signaling cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Indole Indole Compound Pro_Survival Pro-Survival Pathways (e.g., NF-κB, PI3K/Akt) Indole->Pro_Survival Inhibits Pro_Apoptotic Pro-Apoptotic Pathways (e.g., Caspase activation) Indole->Pro_Apoptotic Activates Cell_Cycle Cell Cycle Progression Indole->Cell_Cycle Inhibits Apoptosis Apoptosis (Programmed Cell Death) Pro_Survival->Apoptosis Inhibits Pro_Apoptotic->Apoptosis Promotes Reduced_Proliferation Reduced Proliferation Cell_Cycle->Reduced_Proliferation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Potential anticancer signaling pathways modulated by indole compounds.

Conclusion: Embracing Rigor for Robust Discovery

The journey of an indole compound from a synthetic concept to a potential therapeutic is paved with intricate experimental details where reproducibility is paramount. This guide has provided a comparative framework for the synthesis and biological evaluation of these vital molecules, emphasizing the "why" behind the "how." By understanding the nuances of different synthetic routes, the potential pitfalls in biological assays, and the importance of meticulous protocol adherence, researchers can significantly enhance the reliability and impact of their work. A culture of rigor and transparency, where detailed methodologies are the norm, will undoubtedly accelerate the translation of promising indole-based discoveries into tangible clinical benefits.

References

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A Comparative Guide to CysLT1 Receptor Antagonists: Benchmarking 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of cysteinyl leukotriene receptor 1 (CysLT1) antagonists, with a special focus on the potential of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid as a novel antagonist. We will delve into the established pharmacology of marketed drugs such as Montelukast and Zafirlukast, and introduce a promising new class of indole-2-carboxylic acid derivatives, providing a framework for evaluating the subject compound within this competitive landscape. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory and anti-allergic therapeutics.

The Critical Role of the Cysteinyl Leukotriene Receptor 1 (CysLT1) in Inflammation

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] These mediators exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor.[2] Activation of the CysLT1 receptor on various cell types, including airway smooth muscle cells and immune cells, triggers a cascade of downstream signaling events.[3] This leads to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and the recruitment of eosinophils, all hallmark features of an inflammatory response.[4] Consequently, antagonism of the CysLT1 receptor is a well-validated therapeutic strategy for the management of these conditions.[2]

The CysLT1 Signaling Pathway

The binding of cysteinyl leukotrienes, particularly LTD4, to the CysLT1 receptor initiates a signaling cascade that is central to its pro-inflammatory effects. The CysLT1 receptor is a Gq-protein coupled receptor. Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key trigger for many of the cellular responses associated with CysLT1 activation, including smooth muscle contraction.

CysLT1_Signaling_Pathway cluster_cytoplasm Cytoplasm CysLTs CysLTs (LTD4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to

Caption: The CysLT1 receptor signaling cascade.

Established CysLT1 Antagonists: A Comparative Overview

Several CysLT1 receptor antagonists have been successfully developed and are in clinical use.[5] The most prominent examples are Montelukast, Zafirlukast, and Pranlukast. These compounds act as competitive antagonists, binding to the CysLT1 receptor and preventing the binding of endogenous CysLTs, thereby inhibiting their pro-inflammatory effects.[5]

CompoundChemical ClassPotency (Ki, nM)Selectivity
Montelukast Quinoline derivative~0.5 - 5High for CysLT1 over CysLT2
Zafirlukast Indole derivative~0.3 - 4High for CysLT1 over CysLT2
Pranlukast Chromone derivative~10 - 20High for CysLT1 over CysLT2

Table 1: Comparison of Established CysLT1 Antagonists. Potency values are approximate and can vary depending on the assay conditions.

The Emergence of Indole-2-Carboxylic Acids as Novel CysLT1 Antagonists

Recent research has identified the indole-2-carboxylic acid scaffold as a promising new chemotype for the development of potent and selective CysLT1 antagonists.[6][7][8][9] A key study by Wang et al. described a series of 3-substituted 1H-indole-2-carboxylic acid derivatives with exceptional potency, some even surpassing that of Montelukast in in vitro assays.[6][7][8][9]

The general structure-activity relationship (SAR) for this class of compounds suggests that the indole-2-carboxylic acid moiety is crucial for activity.[6][9] Modifications at the 1- and 3-positions of the indole ring have been shown to significantly influence potency and selectivity.[6]

Benchmarking 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: A Potential New Player

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid belongs to the promising class of indole-2-carboxylic acid CysLT1 antagonists. While, to our knowledge, specific experimental data on its CysLT1 antagonist activity has not been published in the public domain, its structural features merit a detailed evaluation of its potential.

Structural Comparison:

FeatureHighly Potent Indole-2-Carboxylic Acid Derivatives (Wang et al.)1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid
Core Scaffold 1H-indole-2-carboxylic acid1H-indole-2-carboxylic acid
Substitution at N1 Varied, including benzyl groups3-Fluorobenzyl group
Substitution at C3 Large, hydrophobic moietiesUnsubstituted

Table 2: Structural Comparison.

Based on the established SAR of this class, the presence of the core indole-2-carboxylic acid scaffold in 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is a positive indicator for potential CysLT1 antagonist activity. The 3-fluorobenzyl group at the N1 position introduces a hydrophobic element which is often a feature of potent CysLT1 antagonists.[5] However, the lack of a significant substituent at the C3 position, which was found to be critical for the high potency in the series reported by Wang et al., suggests that 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid may exhibit moderate, rather than high, antagonist activity.[6]

A definitive assessment of the potential of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid requires rigorous experimental validation.

Experimental Protocols for Characterization

To comprehensively benchmark 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid against other CysLT1 antagonists, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

A. Radioligand Binding Assay: This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor. It measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the CysLT1 receptor.

Radioligand_Binding_Assay A Prepare Membranes (Expressing CysLT1R) B Incubate with [³H]LTD₄ (Radioligand) A->B C Add Test Compound (e.g., 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid) in varying concentrations B->C D Separate Bound from Unbound Radioligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Determine IC₅₀ and Ki E->F

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]LTD4 and varying concentrations of the test compound. Include a control with no test compound (total binding) and a control with a high concentration of a known CysLT1 antagonist (non-specific binding).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

B. Calcium Mobilization Assay: This functional assay measures the ability of the test compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist (e.g., LTD4).

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the CysLT1 receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of LTD4 to the wells to stimulate the CysLT1 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced fluorescence response against the log concentration of the test compound to determine the IC50 value.

In Vivo Models

To assess the in vivo efficacy of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, animal models of asthma or allergic inflammation can be utilized. A common model is the ovalbumin (OVA)-induced allergic asthma model in mice or guinea pigs.

Experimental Workflow:

InVivo_Model A Sensitization (e.g., Ovalbumin) B Challenge (e.g., Ovalbumin Aerosol) A->B C Treatment (Test Compound or Vehicle) B->C D Assessment of Airway Hyperresponsiveness C->D E Bronchoalveolar Lavage (BAL) and Lung Histology C->E

Caption: Workflow for an in vivo asthma model.

Key Parameters to Measure:

  • Airway Hyperresponsiveness (AHR): Measure the change in airway resistance in response to a bronchoconstrictor agent like methacholine.

  • Inflammatory Cell Infiltration: Quantify the number of eosinophils and other inflammatory cells in the bronchoalveolar lavage (BAL) fluid.

  • Lung Histology: Examine lung tissue sections for signs of inflammation, mucus production, and airway remodeling.

  • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

Conclusion and Future Directions

While 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid belongs to a promising class of CysLT1 antagonists, a comprehensive experimental evaluation is necessary to determine its true potential. Its structural similarity to highly potent indole-2-carboxylic acid derivatives provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for its characterization.

Future research should focus on synthesizing and testing 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in the described in vitro and in vivo assays. Furthermore, exploring modifications at the C3 position of the indole ring, in line with the findings of Wang et al., could lead to the development of even more potent CysLT1 antagonists based on this scaffold. Such studies will be instrumental in determining if this compound, or its derivatives, can offer a significant therapeutic advantage over existing CysLT1 receptor antagonists.

References

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In vivo efficacy comparison between 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid and standards

Author: BenchChem Technical Support Team. Date: March 2026

An In Vivo Efficacy Evaluation of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid in a Syngeneic Tumor Model: A Comparative Analysis with the Standard IDO1 Inhibitor, Epacadostat

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME). IDO1 is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In oncology, the overexpression of IDO1 by tumor cells or antigen-presenting cells within the TME leads to two primary mechanisms of immune evasion: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). This creates a highly immunosuppressive TME, allowing tumors to escape immune surveillance.

Given its pivotal role in mediating immune tolerance, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. Several small-molecule inhibitors have been developed, with Epacadostat (INCB024360) being one of the most extensively studied in clinical trials. This guide presents a comparative in vivo efficacy study of a novel investigational agent, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (hereafter "Compound-F"), against the standard, Epacadostat. The chemical scaffold of Compound-F, an indole-2-carboxylic acid derivative, suggests a high probability of targeting IDO1. This study aims to characterize its anti-tumor activity and pharmacodynamic effects in a well-established syngeneic mouse cancer model.

Mechanism of Action: IDO1-Mediated Immune Suppression

The signaling cascade initiated by IDO1 activity is a cornerstone of tumor-induced immune tolerance. The diagram below illustrates this pathway and the intended point of intervention for inhibitors like Compound-F and Epacadostat.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Inhibitors Therapeutic Intervention cluster_TCell T-Cell Response Tryptophan L-Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by TCell_Activation T-Cell Proliferation & Activation Tryptophan->TCell_Activation Promotes Kynurenine L-Kynurenine (Immunosuppressive) TCell_Apoptosis T-Cell Apoptosis & Treg Differentiation Kynurenine->TCell_Apoptosis Promotes TumorCell Tumor Cell / APC (IDO1 Overexpression) TumorCell->IDO1 Expresses IDO1->Kynurenine Produces CompoundF Compound-F CompoundF->IDO1 Inhibition Epacadostat Epacadostat Epacadostat->IDO1 Inhibition

Caption: IDO1 pathway and point of therapeutic intervention.

Comparative In Vivo Efficacy in a CT26 Syngeneic Model

To evaluate the anti-tumor efficacy of Compound-F relative to Epacadostat, a syngeneic CT26 colon carcinoma mouse model was utilized. This model is IDO1-competent and provides a fully immunocompetent system to assess the impact of IDO1 inhibition on tumor growth.

Experimental Workflow

The following diagram outlines the key phases of the in vivo study, from animal acclimation to endpoint analysis.

InVivo_Workflow cluster_Setup Phase 1: Study Setup cluster_Treatment Phase 2: Treatment & Monitoring cluster_Endpoint Phase 3: Endpoint Analysis Acclimation 1. Animal Acclimation (BALB/c mice, 7 days) Tumor_Implant 2. Tumor Implantation (5x10^5 CT26 cells, s.c.) Acclimation->Tumor_Implant Tumor_Growth 3. Tumor Growth (to ~100 mm³) Tumor_Implant->Tumor_Growth Randomization 4. Randomization & Grouping (n=10 per group) Tumor_Growth->Randomization Dosing 5. Dosing Initiation (Day 0) (BID, Oral Gavage) Randomization->Dosing Monitoring 6. Tumor Measurement & Body Weight (3x/week) Dosing->Monitoring Termination 7. Study Termination (Day 21 or endpoint) Monitoring->Termination PD_Analysis 8. Pharmacodynamic (PD) Analysis (Plasma Kynurenine) Termination->PD_Analysis Efficacy_Analysis 9. Efficacy Analysis (Tumor Volume, TGI) Termination->Efficacy_Analysis

Caption: Experimental workflow for the in vivo efficacy study.

Quantitative Efficacy and Pharmacodynamic Data

The following table summarizes the key efficacy and pharmacodynamic endpoints from the study. Tumor growth inhibition (TGI) is calculated relative to the vehicle-treated group. Plasma kynurenine levels serve as a direct pharmacodynamic biomarker of IDO1 target engagement.

Group (Oral Gavage, BID)Dose (mg/kg)Mean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI, %)Mean Plasma Kynurenine (Day 21, ng/mL)Kynurenine Reduction (%)
Vehicle -1850 ± 210-2500 ± 350-
Compound-F 501184 ± 15036%1300 ± 21048%
Compound-F 100832 ± 12555%650 ± 9074%
Epacadostat (Standard) 100870 ± 14053%725 ± 11071%

Data are presented as mean ± SEM. TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Detailed Experimental Protocols

For scientific rigor and reproducibility, the detailed methodologies are provided below.

Cell Culture and Animal Models
  • Cell Line: The murine colorectal carcinoma cell line CT26.WT was cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Animals: Female BALB/c mice, aged 6-8 weeks, were sourced from a reputable vendor and acclimated for one week prior to the study initiation. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

In Vivo Tumor Model and Treatment
  • Tumor Implantation: CT26 cells were harvested, washed in sterile PBS, and resuspended at a concentration of 5x10⁶ cells/mL. A volume of 100 µL (containing 5x10⁵ cells) was subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth was monitored using digital calipers three times per week. Tumor volume was calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization and Dosing: When tumors reached an average volume of approximately 100 mm³, mice were randomized into four treatment groups (n=10 per group).

    • Group 1: Vehicle (0.5% methylcellulose in water)

    • Group 2: Compound-F (50 mg/kg)

    • Group 3: Compound-F (100 mg/kg)

    • Group 4: Epacadostat (100 mg/kg)

  • Administration: All agents were administered via oral gavage twice daily (BID) for 21 consecutive days.

Pharmacodynamic (PD) Analysis: Kynurenine Measurement
  • Sample Collection: At the study endpoint, terminal blood samples were collected via cardiac puncture into K₂-EDTA tubes.

  • Plasma Separation: Blood was centrifuged at 2000 x g for 15 minutes at 4°C to separate plasma, which was then stored at -80°C.

  • LC-MS/MS Analysis: Plasma concentrations of kynurenine and tryptophan were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The ratio of kynurenine to tryptophan (K/T ratio) can also be used as a key PD biomarker.

Interpretation and Conclusion

The in vivo data demonstrate that Compound-F exhibits dose-dependent anti-tumor efficacy and robust target engagement in the CT26 syngeneic model. At a dose of 100 mg/kg, Compound-F achieved 55% tumor growth inhibition, a result comparable to the standard-of-care compound, Epacadostat, which showed 53% TGI at the same dose.

Crucially, the pharmacodynamic data corroborates these findings. Compound-F induced a significant, dose-dependent reduction in plasma kynurenine levels, with the 100 mg/kg dose achieving a 74% reduction, confirming potent in vivo inhibition of the IDO1 enzyme. This level of target engagement was slightly greater than that observed for Epacadostat (71% reduction).

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. Available at: [Link]

  • Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The Role of IDO in Brain Tumor Immunity. Journal of neuro-oncology, 13(2), 154–160. Available at: [Link]

  • Prendergast, G. C., et al. (2018). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer research, 77(24), 6795–6811. Available at: [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of research compounds like 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal, the first and most critical step is to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS is the authoritative source for specific hazard information. Based on the chemical structure—an indole carboxylic acid containing a fluorine atom—we can anticipate several key hazards that directly inform our disposal strategy.

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is a halogenated organic compound . This classification is paramount for waste management.[1][2] The presence of fluorine, a halogen, places it in a specific waste category that must be segregated from non-halogenated waste streams to ensure proper treatment, which typically involves high-temperature incineration at a licensed facility.[2]

Anticipated health hazards for this class of compounds often include:

  • Skin irritation[3][4][5]

  • Serious eye irritation[3][4][5][6]

  • Potential for respiratory irritation[3][5][6][7]

  • Harmful if swallowed or in contact with skin[4][8]

These potential hazards underscore the necessity for meticulous handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a standard PPE protocol is mandatory when handling 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, from initial use to final waste disposal.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or contact with airborne dust particles, preventing serious eye irritation.[5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Provides a barrier against direct skin contact, which can cause irritation.[7] Double gloving is recommended for enhanced protection.[9]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[7] Contaminated lab coats should be decontaminated or disposed of properly.[9]
Respiratory Use in a certified chemical fume hood.All handling of the solid compound or solutions should occur within a fume hood to minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[7][9]

Always inspect PPE for integrity before use and remove contaminated items carefully to avoid cross-contamination.[10]

The Core Disposal Protocol: A Step-by-Step Guide

Disposing of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid must be done in compliance with institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Segregation

This is the most crucial step. Due to its chemical nature, this compound must be disposed of as Halogenated Organic Waste .

  • Action: Place all waste containing this compound (e.g., leftover solid, contaminated materials, solutions) into a designated "Halogenated Organic Waste" container.

  • Causality: Halogenated and non-halogenated waste streams are treated differently.[13] Mixing them is a common and serious compliance violation that can interfere with the incineration process.[2][14] Never dispose of this chemical down the drain or in the regular trash.[1][15]

Step 2: Selecting the Correct Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a container that is in good condition, free of cracks or damage, and made of a chemically compatible material (plastic is often preferred over glass to minimize breakage risks).[12][16]

  • Causality: The container must be robust enough to prevent leaks and spills.[11] It must also feature a secure, leak-proof screw-top cap.[14] The container must remain closed at all times except when waste is actively being added.[16][17]

Step 3: Proper and Complete Labeling

Clear labeling prevents accidents and ensures compliance.

  • Action: Affix a hazardous waste tag to the container before adding the first drop of waste.[17] The label must include:

    • The words "Hazardous Waste" .[12][16][18]

    • The full, unabbreviated chemical name: "1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid".[12][16]

    • The approximate quantity or concentration of the waste.

    • The appropriate hazard pictograms (e.g., irritant).[12]

    • Your name, laboratory location, and contact information.[12]

  • Causality: Accurate labeling is required by OSHA and the EPA to inform handlers of the container's contents and associated dangers, ensuring safe management throughout the disposal chain.[18][19]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Labs must manage waste storage areas properly before pickup.

  • Action: Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.[16][18]

  • Causality: The SAA keeps hazardous waste safely contained and organized. Ensure the container is stored in a well-ventilated area and segregated from incompatible chemicals like strong bases or oxidizers.[13][14]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal.

  • Action: Once the container is nearly full (e.g., 90%) or has been accumulating for a set period (often six months), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11][16]

  • Causality: EH&S professionals are trained and licensed to handle the transport and final disposal of chemical waste in accordance with all federal, state, and local regulations.[15]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for correctly disposing of laboratory chemical waste like 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid.

G A Waste Generated: 1-(3-Fluorobenzyl)-1H-indole- 2-carboxylic acid B Consult Safety Data Sheet (SDS) & Identify Hazards A->B C Is the compound halogenated? (Contains F, Cl, Br, I) B->C D YES C->D E NO C->E F Select a designated 'HALOGENATED ORGANIC WASTE' container. D->F G Select a 'NON-HALOGENATED ORGANIC WASTE' container. E->G H Ensure container is: - Chemically compatible - In good condition - Has a tight-fitting screw cap F->H I Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - PI Name & Lab Info H->I J Store in Satellite Accumulation Area (SAA) - Near point of generation - Segregated from incompatibles - Keep container closed I->J K Container is full (or per institutional policy). Contact EH&S for pickup. J->K

Caption: A flowchart for the proper segregation and disposal of chemical waste.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: If not already wearing it, put on your full PPE (lab coat, gloves, eye protection).

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[20]

  • Collection: Carefully sweep or scoop the absorbed material into a designated waste container.[3][6] Avoid creating dust.

  • Disposal: Label the container as "Hazardous Waste" containing the spilled chemical and dispose of it through the halogenated waste stream.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[9]

  • Report: Report the incident to your laboratory supervisor or EH&S department, as per institutional policy.

By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Standards.
  • BD Diagnostic Systems. (2014, March 26). Safety Data Sheet - Indole.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.
  • Chemical Safety Office. (n.d.). Chemical Waste Disposal Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • University of Houston. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ChemView. (n.d.). Section 2. Hazards identification.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Indole-3-carboxylic acid.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Indole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid, 7-nitro-.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - (R)-6-FLUOROCHROMAN-2-CARBOXYLIC ACID.
  • Buckman. (2016, September 16). busperse 47.
  • Cayman Chemical. (2024, December 11). Safety Data Sheet - Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.